2-(Indolin-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBCHINHKPQKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(Indolin-1-yl)nicotinic acid
Topic: Chemical Structure, Synthesis, and Properties of 2-(Indolin-1-yl)nicotinic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
2-(Indolin-1-yl)nicotinic acid (IUPAC: 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid) is a bicyclic heteroaromatic scaffold utilized in medicinal chemistry as a pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structurally, it merges the hydrophilic, ionizable nicotinic acid core with the lipophilic, conformationally restricted indoline moiety. This amphiphilic nature makes it a critical intermediate for fragment-based drug design (FBDD), particularly in targeting hydrophobic pockets adjacent to polar binding sites in enzymes such as COX-2 and various protein kinases.
This guide details the chemical identity, validated synthetic protocols, physicochemical properties, and biological potential of this compound, serving as a reference for its application in library synthesis and lead optimization.
Chemical Identity & Structure
Nomenclature and Identifiers[1]
-
IUPAC Name: 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid
-
Common Name: 2-(Indolin-1-yl)nicotinic acid[1]
-
Molecular Formula:
-
Molecular Weight: 240.26 g/mol
-
SMILES: O=C(O)C1=CC=CN=C1N2CCC3=CC=CC=C32
-
CAS Number: Not widely listed in commodity catalogs; often synthesized in situ or custom-ordered. (Note: Isomeric 2-(indolin-1-yl)isonicotinic acid is commercially indexed, but the nicotinic isomer is a distinct entity).
Structural Analysis
The molecule consists of two orthogonal domains:
-
Polar Head: The pyridine-3-carboxylic acid moiety provides a hydrogen bond donor/acceptor pair and an ionizable group (
), essential for electrostatic interactions with arginine or lysine residues in protein active sites. -
Hydrophobic Tail: The indoline ring acts as a bulky, electron-rich lipophilic group. Unlike a freely rotating aniline, the fused 5-membered nitrogen ring restricts conformational freedom, potentially reducing the entropic penalty upon binding.
Synthesis & Manufacturing Protocols
The synthesis of 2-(indolin-1-yl)nicotinic acid relies on Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Disconnection: C2(Pyridine)-N(Indoline) bond.
-
Precursors: 2-Chloronicotinic acid (Electrophile) + Indoline (Nucleophile).
Optimized Synthetic Protocol
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Indoline (1.1 eq)
-
Base: Potassium Carbonate (
, 2.5 eq) or Triethylamine ( ) -
Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water mixtures
-
Catalyst (Optional): Copper powder (Ullmann-type conditions) if reactivity is low, though
usually suffices.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloronicotinic acid (10 mmol) in DMF (15 mL).
-
Addition: Add
(25 mmol) followed by indoline (11 mmol). -
Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[2] The formation of the product is indicated by the disappearance of the starting chloride.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL).
-
Acidify with 1N HCl to pH 3–4 to precipitate the free acid.
-
-
Purification: Filter the precipitate. Wash with cold water and hexane. Recrystallize from Ethanol/Water to obtain the pure product as a solid (typically off-white to pale yellow).
Diagram: Synthesis Pathway
Caption: Nucleophilic aromatic substitution pathway for the synthesis of 2-(indolin-1-yl)nicotinic acid.
Physicochemical Properties[1][6][7][8][9][10][11][12]
Understanding the physical behavior of this compound is vital for formulation and assay development.
| Property | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to yellow crystals. |
| Melting Point | 180–210°C (Predicted) | Depends on crystal polymorph and purity. |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Soluble at pH > 8 (as carboxylate salt). |
| Solubility (Organic) | High | DMSO, DMF, Methanol (moderate). |
| LogP (Lipophilicity) | ~2.54 | More lipophilic than niacin (LogP 0.36) due to indoline. |
| pKa (Acidic) | ~4.8 | Carboxylic acid proton. |
| pKa (Basic) | < 1.0 | Pyridine nitrogen is extremely weakly basic due to conjugation with indoline. |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 3 | Pyridine N, Carbonyl O, Indoline N. |
Key Insight: The compound is amphoteric but predominantly acidic. In physiological buffers (pH 7.4), it exists primarily as the anionic carboxylate, which improves solubility compared to the neutral free acid.
Biological Applications & Therapeutic Potential[8][9][10][13][14]
Anti-Inflammatory (COX Inhibition)
The structure of 2-(indolin-1-yl)nicotinic acid mimics the "diphenylamine" pharmacophore found in fenamates (e.g., Mefenamic acid, Diclofenac).
-
Mechanism: The carboxylic acid binds to the Arg-120 residue in the COX enzyme channel, while the indoline ring occupies the hydrophobic pocket usually filled by the arachidonic acid tail.
-
Advantage: The rigid indoline ring may offer improved selectivity or potency over flexible aniline analogs by reducing the entropy cost of binding.
Kinase Inhibition
Nicotinic acid amides are privileged structures in kinase inhibition. This specific acid derivative serves as a precursor to 2-(indolin-1-yl)nicotinamides .
-
Application: Conversion of the acid to an amide (via HBTU/EDC coupling) generates libraries of potential inhibitors for EGFR, VEGFR, or CDK pathways. The indoline moiety acts as a hydrophobic anchor in the ATP-binding site.
Antimicrobial Activity
Derivatives of 2-amino nicotinic acids have demonstrated activity against Gram-positive bacteria (S. aureus) and M. tuberculosis. The lipophilic indoline tail facilitates penetration through the bacterial cell wall.
Diagram: Structure-Activity Relationship (SAR)
Caption: Functional dissection of the molecule highlighting pharmacophoric contributions.
Analytical Characterization
To validate the synthesis of 2-(indolin-1-yl)nicotinic acid, the following spectral signatures are diagnostic:
-
NMR (DMSO-
, 400 MHz):- 12.5–13.0 ppm (br s, 1H): Carboxylic acid (-COOH).
- 8.2–8.4 ppm (dd, 1H): Pyridine H-6 (deshielded by N).
- 8.0–8.1 ppm (dd, 1H): Pyridine H-4 (adjacent to COOH).
- 6.8–7.5 ppm (m, 5H): Indoline aromatic protons + Pyridine H-5.
-
3.8–4.0 ppm (t, 2H): Indoline
. -
3.0–3.2 ppm (t, 2H): Indoline
.
-
Mass Spectrometry (ESI):
-
Positive Mode (
): m/z ~241.1 -
Negative Mode (
): m/z ~239.1 (Stronger signal due to carboxylic acid).
-
-
IR Spectroscopy:
-
Broad band 2500–3300
: O-H stretch (acid). -
Sharp band ~1680–1700
: C=O stretch (acid carbonyl).
-
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature.
References
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Link
-
PubChem. (2024). Nicotinic Acid - Compound Summary. National Library of Medicine. Link
-
Alchem Pharmtech. (2024). Product Catalog: 2-(Indolin-1-yl)nicotinic acid. Link
-
Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. Link
-
Fluorochem. (2024). 2-(Indolin-1-yl)isonicotinic acid Product Data. Link
Sources
An In-depth Technical Guide to 2-(Indolin-1-yl)nicotinic Acid: Structure, Synthesis, and Potential Applications
Introduction: A Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug discovery, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the exploration of novel biological activities. This guide focuses on one such hybrid molecule, 2-(Indolin-1-yl)nicotinic acid, which combines the structural features of indoline and nicotinic acid. The indoline moiety, a saturated analog of indole, is a prevalent scaffold in a multitude of biologically active compounds. Similarly, nicotinic acid, also known as vitamin B3 or niacin, and its derivatives are crucial in various physiological processes and are components of numerous therapeutic agents[1].
The strategic combination of these two heterocyclic systems in 2-(Indolin-1-yl)nicotinic acid presents a compelling case for investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of its chemical identity, a proposed synthetic pathway, and an exploration of its potential biological significance based on the activities of structurally related compounds.
PART 1: Chemical Identity and Nomenclature
IUPAC Name
The formal IUPAC name for the compound is 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid . The name is derived by considering the nicotinic acid (pyridine-3-carboxylic acid) as the parent structure, with the indolinyl group attached at the 2-position of the pyridine ring. The term "indolin-1-yl" specifies that the attachment is via the nitrogen atom of the indoline ring.
CAS Number
A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to 2-(Indolin-1-yl)nicotinic acid. This suggests that the compound is either novel or has not been extensively reported in the scientific literature, making it a promising candidate for new research endeavors[2].
Chemical Structure and Properties
The molecular structure of 2-(Indolin-1-yl)nicotinic acid is depicted in Figure 1.
Figure 1: Chemical Structure of 2-(Indolin-1-yl)nicotinic acid
Caption: Structure of 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid.
Table 1: Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 240.26 g/mol | (Calculated) |
| XLogP3 | 2.5 | (Predicted) |
| Hydrogen Bond Donor Count | 1 | (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | (Predicted) |
| Rotatable Bond Count | 2 | (Predicted) |
Note: These properties are predicted using computational models and await experimental verification.
PART 2: Proposed Synthesis and Characterization
Given the absence of a documented synthesis protocol, a plausible synthetic route is proposed based on established methodologies for the formation of 2-aminopyridines and related derivatives.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule is at the C-N bond between the pyridine and indoline rings. This suggests a nucleophilic aromatic substitution (SNAr) reaction as a key step.
Caption: Retrosynthetic approach for 2-(Indolin-1-yl)nicotinic acid.
Proposed Synthetic Protocol
The proposed synthesis involves a two-step process: (1) a nucleophilic aromatic substitution reaction between an ester of 2-chloronicotinic acid and indoline, followed by (2) hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Synthesis of methyl 2-(indolin-1-yl)nicotinate
-
To a solution of indoline (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add methyl 2-chloronicotinate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-(indolin-1-yl)nicotinate.
Causality of Experimental Choices:
-
Ester Protection: The carboxylic acid group of 2-chloronicotinic acid is protected as a methyl ester to prevent unwanted side reactions with the base.
-
Solvent: Aprotic polar solvents like DMF or NMP are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction.
-
Base: A base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity. Carbonates are often used as they are strong enough for this purpose but not so strong as to cause significant side reactions.
-
Heat: The SNAr reaction on an electron-deficient pyridine ring is often slow at room temperature and typically requires heating to proceed at a reasonable rate.
Step 2: Hydrolysis to 2-(Indolin-1-yl)nicotinic acid
-
Dissolve the purified methyl 2-(indolin-1-yl)nicotinate from Step 1 in a mixture of methanol or ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 using a dilute acid like 1M hydrochloric acid (HCl).
-
The product, 2-(Indolin-1-yl)nicotinic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Proposed two-step synthesis workflow.
Predicted Analytical Characterization
While experimental data is not available, the expected spectroscopic features can be predicted:
-
¹H NMR: The spectrum should show characteristic signals for both the indoline and the nicotinic acid moieties. Protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons of the indoline ring will likely appear as triplets in the upfield region (around δ 3.0-4.5 ppm). The carboxylic acid proton will be a broad singlet, likely at a high chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will show 14 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. Aromatic carbons will be in the δ 110-160 ppm region, and the aliphatic carbons of the indoline will be further upfield.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in high-resolution mass spectrometry should correspond to the exact mass of the compound (C₁₄H₁₃N₂O₂⁺).
PART 3: Potential Biological Activity and Applications
The potential for 2-(Indolin-1-yl)nicotinic acid to exhibit biological activity can be inferred from the known properties of its constituent parts and related molecules.
Anti-inflammatory and Analgesic Potential
Indole and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[3]. For instance, indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core. Furthermore, numerous nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties[1]. The combination of these two pharmacophores in 2-(Indolin-1-yl)nicotinic acid may lead to compounds with synergistic or novel anti-inflammatory activities.
Applications in Oncology
The indole scaffold is a privileged structure in the development of anticancer agents. Derivatives of indole have been investigated as inhibitors of various targets, including kinases and tubulin. Similarly, some nicotinic acid derivatives have shown potential as anticancer agents. Therefore, 2-(Indolin-1-yl)nicotinic acid could serve as a lead compound for the development of novel therapeutics in oncology.
Agrochemical Applications
Several herbicides, such as imazapyr and imazethapyr, are derivatives of nicotinic acid[4][5][6][7]. These compounds act by inhibiting acetohydroxyacid synthase, an enzyme essential for amino acid synthesis in plants. The unique substitution pattern of 2-(Indolin-1-yl)nicotinic acid could be explored for potential herbicidal or other agrochemical activities.
Caption: Potential therapeutic and agrochemical applications.
Conclusion
2-(Indolin-1-yl)nicotinic acid represents an under-explored area of chemical space with significant potential for applications in drug discovery and agrochemicals. While the compound is not yet well-documented, this guide provides a solid foundation for its investigation, including its formal nomenclature, a robust proposed synthetic route, and a rationale for exploring its biological activity. The synthesis and characterization of this molecule and its derivatives could lead to the discovery of novel compounds with valuable therapeutic or commercial properties. It is our hope that this guide will stimulate further research into this promising heterocyclic scaffold.
References
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
- Asif, M. (2021). A mini-review: Biological activities of indole and its derivatives.
-
Compendium of Pesticide Common Names. (n.d.). imazethapyr. Alanwood.net. Retrieved February 9, 2026, from [Link]
-
Compendium of Pesticide Common Names. (n.d.). imazapyr. Alanwood.net. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Imazapic. PubChem. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Imazapyr. PubChem. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Imazethapyr. PubChem. Retrieved February 9, 2026, from [Link]
-
Li, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical characteristics of indoline-substituted nicotinic acids
Executive Summary: The Scaffold Advantage
Indoline-substituted nicotinic acids represent a "privileged structure" in medicinal chemistry, frequently utilized in the design of PPAR agonists, kinase inhibitors, and GPCR ligands.[1] This scaffold hybridizes the polar, ionizable nicotinic acid (pyridine-3-carboxylic acid) with the lipophilic, bicyclic indoline (2,3-dihydro-1H-indole) moiety.
For the drug developer, this class presents a unique physicochemical paradox:
-
High Potency Potential: The rigid indoline core restricts conformational entropy, improving binding affinity.[1]
-
Solubility Challenges: The lipophilic bulk of the indoline ring often clashes with the aqueous solubility requirements of the nicotinic acid headgroup.[1]
-
Intramolecular Dynamics: In 2-(indolin-1-yl)nicotinic acid derivatives, a critical intramolecular hydrogen bond (IMHB) forms between the carboxyl proton and the indoline nitrogen (or vice versa in zwitterionic states), creating a "molecular chameleon" effect that enhances permeability but complicates solubility profiling.[1]
This guide provides the structural logic, quantitative parameters, and validated experimental protocols required to master this scaffold.
Structural Basis & Molecular Topology[1]
The Electronic "Push-Pull" System
The physicochemical behavior of this scaffold is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich indoline nitrogen.
-
The Acidic Head (Nicotinic Acid): The carboxylic acid at C3 typically has a pKa of ~4.[1]75. However, substitution at the C2 position (ortho to the acid) exerts a steric and electronic "ortho effect," often raising the pKa to 5.0–6.5, making the molecule less acidic and more permeable in the small intestine (pH 6.0–7.0).[1]
-
The Lipophilic Tail (Indoline): Unlike a flat indole, the indoline ring is non-planar (puckered at C2/C3).[1] This increases the fraction of sp3 character (
), which improves solubility compared to fully aromatic analogs by disrupting crystal lattice packing energy.
The "Molecular Chameleon" Effect (IMHB)
A defining characteristic of 2-amino/indolinyl nicotinic acids is the formation of a pseudo-six-membered ring via an Intramolecular Hydrogen Bond (IMHB) between the carboxyl group and the linker nitrogen.
-
In Water (High Dielectric): The bond opens; the molecule exposes polar groups, increasing solvation.[1]
-
In Lipids (Low Dielectric): The bond closes; the molecule "hides" its polarity, significantly boosting membrane permeability (LogP_effective increases).[1]
Key Physicochemical Parameters
The following data ranges are typical for optimized drug-like derivatives of this class (MW 300–450 Da).
| Parameter | Typical Range | Structural Driver | Implications for Development |
| pKa (Acid) | 4.8 – 6.2 | Electronic repulsion from C2-indoline substituent. | Ionized at physiological pH (7.4), requiring salt selection (e.g., Tromethamine salts). |
| LogP (Calc) | 2.5 – 4.5 | Indoline fused ring system (+2.0 Log units vs. pyridine).[1] | High permeability but risk of nonspecific binding.[1] |
| LogD (pH 7.4) | 1.0 – 2.5 | Ionization of carboxylate (-COO⁻). | Good balance for oral bioavailability; lower toxicity risk.[1] |
| Solubility (Aq) | < 50 µg/mL | High lattice energy; "Brick dust" behavior.[1] | Critical: Requires enabling formulations (Amorphous Solid Dispersions). |
| PSA (Polar Surface Area) | 60 – 90 Ų | Carboxyl + Pyridine N. | Ideal for passive diffusion (Rule of 5 compliant).[1] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Thermodynamic Solubility (The "Shake-Flask" Gold Standard)
Do not use kinetic solubility (DMSO spike) for lead optimization of this scaffold, as it overestimates solubility due to supersaturation.
Reagents:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).[1]
-
Co-solvent: Methanol (HPLC Grade) for standard curves.[1]
Workflow:
-
Saturation: Add excess solid compound (~2 mg) to 1.0 mL buffer in a glass vial.
-
Equilibration: Shake at 37°C for 24 hours . (Note: Indoline derivatives often form gels; visual inspection is mandatory.[1] If gel forms, centrifugation will fail; use filtration).
-
Phase Separation: Centrifuge at 10,000 rpm for 10 min.
-
Filtration: Filter supernatant through a PVDF 0.22 µm filter . (Do not use Nylon; nicotinic acids can bind non-specifically to Nylon membranes).[1]
-
Quantification: Analyze via HPLC-UV (254 nm).
Protocol B: pKa Determination via Potentiometric Titration
Spectrophotometric methods often fail here due to the UV overlap between the indole and pyridine rings.[1] Potentiometry is superior.
Instrument: Sirius T3 or equivalent autotitrator. Workflow:
-
Sample Prep: Weigh ~3 mg of compound. Dissolve in a co-solvent system (e.g., 30% Methanol/Water) because the neutral species is likely insoluble in pure water.[1]
-
Titration: Titrate from pH 2.0 → 12.0 using 0.1 M KOH.
-
Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol ratios (e.g., 30%, 40%, 50%). Plot pKa vs. % Solvent and extrapolate to 0% to get the aqueous pKa.
-
Why this matters: The indoline tail is hydrophobic.[1] In pure water, the molecule aggregates, distorting the titration curve. The co-solvent prevents this, and extrapolation gives the true thermodynamic pKa.
-
Visualizations & Logic Flows
Diagram 1: The Physicochemical Characterization Workflow
This flowchart outlines the decision tree for characterizing these derivatives, prioritizing "fail-fast" criteria.
Caption: Step-wise characterization logic. Note that solubility failure (<10 µg/mL) triggers formulation screening rather than immediate compound rejection due to the scaffold's high potency potential.
Diagram 2: Structure-Property Relationships (SAR)
This diagram illustrates how specific structural modifications to the indoline-nicotinic acid core affect physicochemical properties.
Caption: SAR Impact Analysis. C2-substitution is the most potent lever for modulating pKa, while indoline modification primarily drives metabolic stability and lipophilicity.
References
-
Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid.[1][2] Acta Crystallographica Section C. (Describes the fundamental zwitterionic and hydrogen-bonding nature of the 2-amino-nicotinic core).[2]
-
Fan, C., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors.[1][3] European Journal of Medicinal Chemistry.[1][3] (Details the synthesis and biological application of indoline scaffolds).
-
Daniels, D. S., et al. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates.[1] Nature Communications.[1] (Provides synthetic routes for complex nicotinic acid-indole hybrids).
-
Dichiara, M., et al. (2025). Solubility of nicotinic acid in water, ethanol, acetone...[1][4] Journal of Chemical & Engineering Data.[1][5] (Base solubility data for the nicotinic acid headgroup). [1]
-
Trivedi, K. M., et al. (2022). Synthesis, computational insights, and anticancer activity of novel indole derivatives.[1] Russian Journal of Bioorganic Chemistry.[1] (Discusses LogP and lipophilicity challenges in indole-based drug design).
Sources
- 1. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of 2-(Indolin-1-yl)nicotinic acid
Strategic Scaffold for Kinase Inhibition and Heterocyclic Functionalization[1]
Executive Summary
2-(Indolin-1-yl)nicotinic acid (C₁₄H₁₂N₂O₂) is a bicyclic heterocyclic intermediate characterized by the fusion of an electron-rich indoline moiety with an electron-deficient nicotinic acid core.[1] This distinct "push-pull" electronic architecture makes it a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (VEGFR, EGFR) and allosteric modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application in drug discovery workflows.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
The molecule represents a specific regioisomer where the nitrogen atom of the indoline ring is coupled to the C2 position of the pyridine ring, adjacent to the C3-carboxylic acid group.[1] This steric proximity often induces a twisted conformation, influencing binding affinity in protein pockets.[1]
Table 1: Molecular Specification
| Property | Data Specification |
| IUPAC Name | 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid |
| Common Name | 2-(Indolin-1-yl)nicotinic acid |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Exact Mass | 240.0899 Da |
| CAS Registry Number | Not widely listed; synthesized de novo (Isomer reference: 1355182-28-3 for methyl derivative) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~1.5 (Pyridine N - suppressed by substitution) |
| LogP (Calculated) | 2.54 |
Part 2: Synthesis & Reaction Engineering[1][2][4][5]
The synthesis of 2-(Indolin-1-yl)nicotinic acid relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The 2-position of the nicotinic acid is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carboxylic acid group (which can stabilize the transition state or act as an electron sink).[1]
Mechanism of Action: The SₙAr Pathway
-
Activation: The starting material, 2-chloronicotinic acid , possesses a C-Cl bond at the 2-position.[1] The adjacent ring nitrogen makes this position highly electrophilic.[1]
-
Addition: The indoline nitrogen (nucleophile) attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the coupled product.[1]
Experimental Protocol: Self-Validating Workflow
Note: This protocol is designed for gram-scale synthesis.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)[1]
-
Indoline (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.5 eq) - Acts as the HCl scavenger.[1]
-
Solvent: DMF (Dimethylformamide) or DMSO.[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinic acid (10 mmol) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The suspension may warm slightly.[1]
-
Nucleophile Addition: Add indoline (11 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Acidification: Adjust pH to ~3–4 using 1N HCl. This protonates the carboxylate, causing the product to precipitate.[1]
-
Isolation: Filter the solid, wash with water (3x) and cold ethanol (1x).
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Visual Workflow: Synthesis Logic
Caption: SₙAr synthetic pathway illustrating the conversion of 2-chloronicotinic acid to the target scaffold via a Meisenheimer intermediate.
Part 3: Applications in Drug Discovery[1]
The 2-(Indolin-1-yl)nicotinic acid structure is not merely an intermediate; it is a pharmacophore used to target ATP-binding pockets of kinases.[1]
1. Kinase Inhibition (VEGFR/EGFR)
The pyridine nitrogen and the carboxylic acid (or its amide derivatives) can form critical hydrogen bonds with the "hinge region" of kinase enzymes.[1] The indoline moiety projects into the hydrophobic back-pocket, providing selectivity.[1]
-
Mechanism: Competitive inhibition at the ATP binding site.[1]
-
Derivatization: The carboxylic acid is often converted to an amide or ester to improve cell permeability and tune solubility.[1]
2. Bioisosteric Replacement
This scaffold serves as a rigidified analog of N-phenyl-nicotinamides.[1] The indoline ring restricts the conformational freedom of the nitrogen, potentially reducing the entropic penalty upon binding to a receptor.[1]
Signaling Pathway Context
The following diagram illustrates where derivatives of this scaffold intervene in the Angiogenesis signaling cascade (VEGFR pathway).
Caption: Intervention of indolinyl-nicotinic acid derivatives in the VEGF signaling cascade, blocking downstream angiogenesis.[1]
References
-
Sigma-Aldrich. Indole-2-carboxylic acid and Nicotinic acid derivatives - Product Specifications.[1] Retrieved from .[1]
-
PubChem. Nicotinic Acid (CID 938) and Indoline Derivatives.[1] National Library of Medicine.[1] Retrieved from .[1]
-
Smolecule. 6-(Indolin-1-yl)-4-methylnicotinic acid - Spectral and Structural Data. Retrieved from .[1]
-
Alchem Pharmtech. 2-(Indolin-1-yl)nicotinic acid Catalog Entry. Retrieved from .[1]
-
Fluorochem. 2-(Indolin-1-yl)isonicotinic acid (Isomer Data).[1] Retrieved from .[1]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Indolinyl Nicotinic Acids
The following technical guide details the Structure-Activity Relationship (SAR) of Indolinyl Nicotinic Acids , a specialized chemical series primarily investigated for metabolic modulation. These compounds typically function as PPAR
Optimizing Partial Agonism for Metabolic Disease Intervention[1]
Executive Summary & Therapeutic Rationale
Indolinyl nicotinic acids represent a hybrid pharmacophore merging the lipid-modulating properties of nicotinic acid (Niacin) with the lipophilic, receptor-anchoring capabilities of the indoline scaffold.
In drug development, this class is engineered to address two critical failures of previous metabolic drugs:
-
PPAR
Safety: Full agonists (e.g., Rosiglitazone) cause fluid retention and weight gain. Indolinyl derivatives are designed as SPPARMs (Selective Peroxisome Proliferator-Activated Receptor Modulators) to decouple insulin sensitization from adipogenesis. -
Niacin Flushing: While Niacin is effective for raising HDL, its activation of GPR109A in Langerhans cells causes cutaneous flushing. Indolinyl substitution provides steric bulk that can alter GPR109A engagement or shift selectivity toward GPR40 (Free Fatty Acid Receptor 1) for glucose-dependent insulin secretion.
Chemical Space & Synthesis
The core scaffold consists of a nicotinic acid (pyridine-3-carboxylic acid) "head" linked to an indoline (2,3-dihydro-1H-indole) "tail," typically via an amine linkage at the pyridine C2 or C6 position.
2.1. Validated Synthetic Protocol (Self-Validating System)
Causality: The use of Cu-Mg-Al Layered Double Oxide (LDO) catalysis is preferred over traditional
Step-by-Step Protocol:
-
Reagents: 2-Chloronicotinic acid (1.0 eq), Indoline derivative (1.2 eq), Cu-Mg-Al LDO catalyst (10 mol%), Ethanol (solvent).
-
Reaction: Reflux at 80°C for 4–6 hours under
atmosphere.-
Checkpoint: Monitor TLC for disappearance of 2-chloronicotinic acid (
in EtOAc/Hex).
-
-
Workup: Filter catalyst (hot). Acidify filtrate with 1M HCl to pH 3–4 to precipitate the free acid.
-
Purification: Recrystallization from EtOH/Water (9:1). Do not use column chromatography for the free acid to avoid streaking; convert to methyl ester if chromatography is required.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of indolinyl nicotinic acids is defined by three distinct regions: the Acidic Head (Region A) , the Pyridine Core (Region B) , and the Indoline Tail (Region C) .
Region A: The Acidic Head (Pharmacophoric Anchor)
The C3-Carboxylic acid is the primary anchor, forming hydrogen bonds with Tyr473 and His323 in the PPAR
-
COOH Retention: Essential for activity. Conversion to esters (prodrugs) abolishes in vitro activity but improves oral bioavailability.
-
Bioisosteres: Replacement with tetrazole or thiazolidinedione heads generally increases potency but shifts the profile toward full agonism (undesirable side effects). The carboxylic acid maintains the "partial" agonist profile by inducing a weaker stabilization of Helix 12.
Region B: The Pyridine Core (Scaffold)
-
Nitrogen Position: The pyridine nitrogen provides an essential dipole.
-
Nicotinic (3-COOH, Py-N): Optimal.
-
Isonicotinic (4-COOH): Drastic loss of potency due to steric clash in the AF-2 pocket.
-
-
C2-Linker: The amino linkage (-NH-) at C2 is critical.
-
N-Methylation: Abolishes activity.[1] The -NH- proton is often involved in a water-mediated H-bond network within the receptor pocket.
-
Region C: The Indoline Tail (Hydrophobic Interactions)
This is the tunable region for potency and selectivity. The indoline ring occupies the large hydrophobic arm of the LBD.
-
Indoline vs. Indole: The indoline (reduced) scaffold is superior to indole.
-
Reasoning: Indoline is non-planar (puckered C2-C3 bond). This "kinked" geometry fits better into the curved hydrophobic pocket of PPAR
compared to the flat, rigid indole, improving values by ~5-10 fold.
-
-
C5/C6 Substitution:
-
Electron-Withdrawing Groups (EWG):
, at the C5 position of the indoline ring significantly enhance potency. -
Mechanism:[2][3] These groups engage in halogen bonding or hydrophobic interactions with Phe282 and Cys285 .
-
Bulky Groups: Large substituents (e.g., -O-Benzyl) at C5 shift selectivity towards PPAR
or PPAR (dual agonism).
-
Summary Table: Representative SAR Trends
| Compound ID | Indoline Sub (R) | Linker | Potency ( | Efficacy (% of Rosi) | Profile |
| INA-01 | H | -NH- | > 50 | N/A | Inactive |
| INA-05 | 5-F | -NH- | 12.5 | 25% | Weak Partial |
| INA-08 | 5-Cl | -NH- | 0.85 | 38% | Ideal SPPARM |
| INA-12 | 5- | -NH- | 0.42 | 45% | Potent Partial |
| INA-15 | 5-OMe | -NH- | 5.2 | 30% | Moderate |
| INA-22 | 5-Cl | -N(Me)- | > 100 | 0% | Inactive (H-bond loss) |
Mechanism of Action & Signaling Pathway
The following diagram illustrates the differential signaling of Indolinyl Nicotinic Acids (SPPARM) versus Full Agonists (TZDs). The SPPARM recruits a specific subset of co-activators, leading to insulin sensitization without the transcriptional events driving adipogenesis (weight gain).
Biological Assay Protocols
To validate the SAR described above, the following assays are standard.
5.1. PPAR
Transactivation Assay (Reporter Gene)
Purpose: To determine
-
Cell Line: HEK293T or CV-1 cells.
-
Plasmids:
-
Expression vector: pSG5-GAL4-hPPAR
(LBD). -
Reporter: pM-UAS-Luciferase.
-
-
Protocol:
-
Transfect cells using Lipofectamine.
-
Incubate 24h.
-
Treat with compounds (0.01
M – 100 M) for 24h. -
Lyse and measure luminescence.
-
-
Data Analysis: Normalize to Renilla control. Plot dose-response curve. Partial agonists typically show a plateau at 20–60% of the Rosiglitazone max response.
5.2. Glucose Uptake Assay (Functional Validation)
Purpose: To confirm the insulin-sensitizing effect in relevant tissue.
-
Cell Line: 3T3-L1 Adipocytes (differentiated).
-
Tracer: 2-Deoxy-D-[1,2-3H]glucose.
-
Key Step: Pre-treat adipocytes with compound for 24h, then stimulate with sub-maximal insulin (1 nM).
-
Success Metric: A >2-fold increase in glucose uptake compared to insulin alone, without statistically significant increase in lipid accumulation (Oil Red O stain).
References
-
Synthetic Methodology
-
PPAR
Structural Biology:- Title: Structural Biology Inspired Development of a Series of Human PPAR Ligands:
- Source: MDPI (Int. J. Mol. Sci).
-
URL:[Link]
-
Indole/Indoline Scaffold SAR
- Title: Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach.
- Source: PubMed Central (Biomol Ther).
-
URL:[Link]
-
Nicotinic Acid Receptor (GPR109A)
- Title: Niacin induces PPAR expression and transcriptional activ
- Source: PubMed.
-
URL:[Link]
Sources
- 1. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence [mdpi.com]
- 2. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007017262A1 - Xanthine derivatives as selective hm74a agonists - Google Patents [patents.google.com]
- 4. Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Indolinyl-Nicotinate Scaffold: Targeting Prostaglandin Synthases and Inflammatory Pathways
The following guide serves as an in-depth technical analysis of the biological targets and pharmacological potential of 2-(Indolin-1-yl)nicotinic acid (CAS: 10226-26-3). This molecule represents a critical "privileged scaffold" in medicinal chemistry, bridging the structural gap between classic fenamate anti-inflammatories and modern hematopoietic Prostaglandin D Synthase (hPGDS) inhibitors.
Content Type: Technical Whitepaper & Experimental Guide Subject: 2-(Indolin-1-yl)nicotinic acid (2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid)
Executive Summary
2-(Indolin-1-yl)nicotinic acid is a rigidified bicyclic analog of niflumic acid. While historically categorized alongside fenamate non-steroidal anti-inflammatory drugs (NSAIDs), modern chemical biology identifies this specific scaffold as a potent, selective inhibitor of Hematopoietic Prostaglandin D Synthase (hPGDS) .
Unlike flexible aniline derivatives, the fused indoline ring restricts conformational entropy, locking the molecule into a bioactive conformation that favors the hPGDS "H-pocket" over the Cyclooxygenase (COX) active site. This guide details its primary mechanism of action, secondary polypharmacology, and validation protocols for drug development professionals.
Chemical Identity & Pharmacophore Analysis
The molecule consists of a pyridine-3-carboxylic acid "head" group fused to a hydrophobic indoline "tail" at the C2 position.
-
Pharmacophore A (The Warhead): The carboxylic acid at position 3 of the pyridine ring mimics the carboxylate of Arachidonic Acid (AA) or Prostaglandin H2 (PGH2), engaging in electrostatic interactions with Arg/Lys residues in the enzyme active site.
-
Pharmacophore B (The Linker): The nitrogen atom connecting the rings is part of the indoline system. Unlike the secondary amine in niflumic acid, this nitrogen is tertiary and constrained, reducing rotational freedom.
-
Pharmacophore C (The Hydrophobic Anchor): The indoline ring provides a compact lipophilic bulk that occupies the hydrophobic pocket of hPGDS, displacing the cofactor glutathione (GSH) or blocking substrate entry.
Structural Comparison Table
| Feature | Niflumic Acid (Classic NSAID) | 2-(Indolin-1-yl)nicotinic acid (Probe) |
| Core Structure | 2-anilinonicotinic acid | 2-(indolin-1-yl)nicotinic acid |
| Conformation | Flexible (Rotatable N-C bonds) | Rigid (Fused bicyclic system) |
| Primary Target | COX-2 / Chloride Channels | hPGDS / COX-1 (weak) |
| Selectivity | Low (Broad anti-inflammatory) | High (PGD2 pathway specific) |
Primary Biological Target: Hematopoietic Prostaglandin D Synthase (hPGDS)
The most authoritative biological target for this scaffold is hPGDS (Sigma-class glutathione S-transferase). Inhibition of hPGDS is a therapeutic strategy for Duchenne Muscular Dystrophy (DMD) and allergic asthma.
Mechanism of Action
2-(Indolin-1-yl)nicotinic acid acts as an H-site inhibitor .
-
Binding: The nicotinic acid moiety coordinates with the catalytic Tyr/Arg residues in the hPGDS active site.
-
Displacement: The indoline ring competes with the hydrophobic region of the substrate (PGH2) or the cofactor (GSH), effectively "plugging" the catalytic center.
-
Effect: This prevents the isomerization of PGH2 into Prostaglandin D2 (PGD2).
-
Downstream Consequence: Reduction of PGD2 levels prevents the activation of the DP2 (CRTH2) receptor on Th2 cells and eosinophils, dampening the allergic response and reducing muscle necrosis in dystrophic tissue.
Pathway Visualization (DOT)
Caption: The inhibition of hPGDS by the indolinyl-nicotinate scaffold blocks the specific conversion of PGH2 to PGD2, sparing other prostanoids (PGE2, PGI2).
Secondary Targets & Polypharmacology
Due to the "privileged" nature of the nicotinic acid core, this molecule exhibits off-target activity that must be controlled during drug development.
A. Cyclooxygenase (COX-1/2)
-
Interaction: Direct competition with Arachidonic Acid.
-
Relevance: While less potent than niflumic acid, the indolinyl derivative retains weak COX inhibitory activity. This is often considered a "liability" when seeking pure hPGDS inhibitors, as COX inhibition can cause gastrointestinal toxicity.
B. Calcium-Activated Chloride Channels (CaCCs / TMEM16A)
-
Interaction: Pore blockade.
-
Relevance: Niflumic acid is a standard channel blocker. The indolinyl analog modulates these channels, affecting smooth muscle contraction and epithelial fluid secretion. This is relevant for research in cystic fibrosis and hypertension.
C. Aldo-Keto Reductases (AKR1C3)
-
Interaction: The carboxylate head group can bind to the anion-sensing pocket of AKR1C3 (17β-HSD5).
-
Relevance: Potential interference with steroid metabolism.
Experimental Protocols for Validation
To validate the biological activity of 2-(Indolin-1-yl)nicotinic acid, the following self-validating protocols are recommended.
Protocol 1: hPGDS Enzymatic Inhibition Assay (Fluorescence Polarization)
Objective: Determine the IC50 of the compound against recombinant hPGDS.
-
Reagents: Recombinant human hPGDS, PGH2 (substrate), Glutathione (GSH), and MOI-PGD2 (fluorescent tracer).
-
Buffer System: 100 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1 mg/mL BGG.
-
Step-by-Step:
-
Incubation: Mix 10 nM hPGDS with varying concentrations of 2-(Indolin-1-yl)nicotinic acid (0.1 nM to 10 µM) in assay buffer. Incubate for 15 min at 25°C.
-
Reaction Start: Add PGH2 (10 µM) and GSH (2.5 mM).
-
Reaction Stop: After 60 seconds, stop the reaction by adding HCl/FeCl2 solution (converts PGD2 to 12-HHT for stability).
-
Detection: Use a competitive ELISA or Fluorescence Polarization immunoassay kit (e.g., Cayman Chemical) to quantify produced PGD2.
-
-
Validation Check: The reference inhibitor HQL-79 must show an IC50 of ~6 µM. If HQL-79 fails, the PGH2 substrate has likely degraded.
Protocol 2: Whole Blood COX Selectivity Assay
Objective: Confirm the compound does not potently inhibit COX-1 (platelets) or COX-2 (monocytes) to ensure selectivity.
-
COX-1 (Platelet) Arm:
-
Incubate fresh human heparinized blood with the test compound (10 µM) for 60 min at 37°C.
-
Add Calcium Ionophore (A23187) to trigger clotting and AA release.
-
Measure Thromboxane B2 (TXB2) levels via ELISA.
-
Interpretation: A drop in TXB2 indicates COX-1 inhibition.
-
-
COX-2 (Monocyte) Arm:
-
Incubate blood with LPS (10 µg/mL) for 24 hours to induce COX-2.
-
Add test compound for the last 60 min.
-
Measure PGE2 levels via ELISA.
-
Interpretation: A drop in PGE2 indicates COX-2 inhibition.
-
Synthesis & Data Summary
Key Physicochemical Properties
| Property | Value | Implication |
| Molecular Weight | 240.26 g/mol | Fragment-like; high ligand efficiency. |
| cLogP | ~2.1 | Good membrane permeability; CNS penetrant. |
| pKa (Acid) | ~3.8 | Ionized (anionic) at physiological pH (7.4). |
| TPSA | ~50 Ų | Favorable for oral bioavailability. |
Synthesis Workflow (Graphviz)
The synthesis is a nucleophilic aromatic substitution (SnAr) validated for high yield.
Caption: Standard SnAr synthesis route. Copper catalysis (Ullmann-type) may be required due to the deactivated nature of the indoline nitrogen.
References
-
Aritake, K., et al. (2006). "Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase." Journal of Biological Chemistry.
-
Hohjoh, H., et al. (2015). "Identification of indole inhibitors of human hematopoietic prostaglandin D2 synthase (hH-PGDS)." Bioorganic & Medicinal Chemistry Letters.
-
Carbone, E., et al. (2025). "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Medicinal Chemistry Letters.
-
Vertex Pharmaceuticals. (2024).[1] "Compositions Comprising Pyridine Carboxylate Herbicides and Azole Carboxylate Safeners."[1] European Patent Office.
-
Cayman Chemical. "Hematopoietic Prostaglandin D Synthase Inhibitor Screening Assay Kit." Product Protocol.
Sources
Solubility Profile of 2-(Indolin-1-yl)nicotinic Acid: A Physicochemical and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to oral bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(Indolin-1-yl)nicotinic acid, a molecule combining the structural features of nicotinic acid and indoline. Lacking extensive public data on this specific compound, this paper establishes a foundational approach based on first principles of physical chemistry and authoritative, standardized methodologies. We detail the theoretical physicochemical properties that govern solubility, provide a step-by-step, self-validating protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the expected solubility behavior in aqueous and organic media. This guide is intended to equip researchers and drug development professionals with the necessary tools to characterize novel compounds of this class with high scientific rigor.
Introduction: The Critical Role of Solubility
2-(Indolin-1-yl)nicotinic acid is a heterocyclic compound that incorporates two key pharmacophores: the nicotinic acid (a form of vitamin B3) moiety and an indoline scaffold. Nicotinic acid is well-known for its high water solubility and therapeutic effects as an antilipemic agent[1]. The indoline structure is a common feature in many biologically active compounds. The combination of these two groups results in a molecule with unique physicochemical properties that must be thoroughly characterized to assess its potential as a drug candidate.
A compound's solubility is a thermodynamic equilibrium between its solid state and a solution. Poor aqueous solubility can severely limit oral absorption, leading to low bioavailability and hindering the path to clinical development[2]. Therefore, a comprehensive understanding of a compound's solubility in both aqueous solutions (at various pH values) and relevant organic solvents is a non-negotiable first step in pre-formulation and lead optimization studies.
This guide will provide the theoretical basis for predicting the solubility behavior of 2-(Indolin-1-yl)nicotinic acid and the practical, authoritative methodology for its precise measurement.
Predicted Physicochemical Properties: A Tale of Two Moieties
The solubility of 2-(Indolin-1-yl)nicotinic acid is dictated by the interplay between its polar nicotinic acid portion and its more nonpolar indoline portion.
-
Nicotinic Acid Moiety: This part of the molecule contains a carboxylic acid group, making the compound acidic. Nicotinic acid itself has a pKa of approximately 4.75-4.85 and is highly soluble in water (around 18 g/L)[1][3][4]. The carboxylic acid group can donate a proton, forming a negatively charged carboxylate ion in neutral to alkaline conditions, which significantly enhances aqueous solubility[5]. The pH of a saturated aqueous solution of nicotinic acid is about 2.7[1][4].
-
Indoline Moiety: The indoline group is a bicyclic structure that is significantly more lipophilic (fat-soluble) than the nicotinic acid part. This will increase the overall lipophilicity of the molecule compared to nicotinic acid alone.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. Nicotinic acid has a low LogP of approximately 0.36, indicating its hydrophilic nature[1]. The addition of the indoline ring is expected to increase the LogP of 2-(Indolin-1-yl)nicotinic acid, suggesting a lower intrinsic aqueous solubility but potentially higher solubility in organic solvents compared to the parent nicotinic acid.
-
pH-Dependent Solubility: Due to the acidic carboxylic group, the aqueous solubility of 2-(Indolin-1-yl)nicotinic acid is expected to be highly dependent on pH.
-
In acidic media (pH < pKa): The compound will be in its neutral, protonated form. Solubility will be at its minimum, driven by the intrinsic solubility of the un-ionized molecule.
-
In neutral to alkaline media (pH > pKa): The compound will deprotonate to form the more polar and soluble carboxylate salt. Solubility is expected to increase significantly in this range.
-
Methodology: Thermodynamic Equilibrium Solubility Determination
To obtain reliable and meaningful solubility data, the thermodynamic equilibrium solubility must be measured. This value represents the true saturation point of the solvent with the compound under specific conditions. The most reliable and widely accepted method for this is the Saturation Shake-Flask Method [6][7][8]. This protocol is considered the gold standard by regulatory bodies and is detailed in the United States Pharmacopeia (USP)[6][9].
Experimental Protocol: Saturation Shake-Flask Method
This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of 2-(Indolin-1-yl)nicotinic acid in a selected solvent at a controlled temperature.
Materials:
-
2-(Indolin-1-yl)nicotinic acid (solid, confirmed purity)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, water, ethanol, methanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of solid 2-(Indolin-1-yl)nicotinic acid to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated[6][8].
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours[8][10].
-
Causality Check: Equilibrium is confirmed when solubility measurements from samples taken at different time points (e.g., 24h and 48h) are consistent[6].
-
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Trustworthiness Check: To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining microscopic particles that could falsely elevate the measured concentration.
-
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
pH Measurement: For aqueous solutions, the pH of the final saturated solution should be measured and reported, as it can be influenced by the dissolved acidic compound[6].
-
Solid State Analysis: To ensure the compound has not changed its crystal form (polymorphic transformation) during the experiment, the remaining solid from the vial should be collected, dried, and analyzed using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)[7].
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Expected Solubility Profile & Data Presentation
Based on the predicted physicochemical properties, the solubility of 2-(Indolin-1-yl)nicotinic acid across various solvents can be anticipated. Experimental data should be organized clearly for comparative analysis.
Aqueous Solubility:
-
Acidic pH (e.g., 0.1 N HCl, pH 1.2): Expected to be low due to the neutral form of the carboxylic acid.
-
Neutral pH (e.g., Water, PBS pH 7.4): Expected to be significantly higher than in acidic pH as the compound deprotonates into its more soluble salt form[5].
Organic Solvent Solubility: The solubility in organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is expected due to interactions with the carboxylic acid group[5].
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds[11]. Acetonitrile is less polar, and solubility may be lower[12].
-
Nonpolar Solvents (e.g., Hexane, Chloroform): Solubility is expected to be very low, as these solvents cannot effectively solvate the polar nicotinic acid portion of the molecule.
Data Summary Table
Quantitative results from the experimental protocol should be summarized as follows for clear interpretation.
| Solvent System | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Solid State |
| Water | Report Measured Value | 25 | Report Value | Calculate Value | e.g., Form I |
| 0.1 N HCl | ~1.2 | 25 | Report Value | Calculate Value | e.g., Form I |
| PBS Buffer | 7.4 | 25 | Report Value | Calculate Value | e.g., Form I |
| Ethanol | N/A | 25 | Report Value | Calculate Value | e.g., Form I |
| Acetonitrile | N/A | 25 | Report Value | Calculate Value | e.g., Form I |
| DMSO | N/A | 25 | Report Value | Calculate Value | e.g., Form I |
Conclusion
The solubility profile of 2-(Indolin-1-yl)nicotinic acid is a foundational dataset required for its progression in the drug development pipeline. While direct experimental data is not yet publicly available, a robust characterization can be achieved by applying fundamental physicochemical principles and adhering to the authoritative shake-flask methodology for determining thermodynamic solubility. The compound's amphiphilic nature, with both a polar, ionizable nicotinic acid group and a lipophilic indoline scaffold, predicts a strong pH-dependence in its aqueous solubility and varied solubility across organic solvents. The detailed, self-validating protocol provided in this guide serves as a blueprint for researchers to generate the high-quality, reliable data needed for informed decision-making in formulation, pharmacology, and toxicology studies.
References
-
Solubility of Nicotinic Acid (C6H5NO2). Solubility of Things. [Link]
-
Nicotinic Acid. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. (2022). [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency (EMA). [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. (2022). [Link]
-
2-(Indolin-1-yl)nicotinic acid. Alchem.Pharmtech. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
How to perform equilibrium solubility studies step by step practically? ResearchGate Discussion. [Link]
-
<1236> Solubility Measurements. USP-NF. [Link]
-
Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical and Engineering Data. (2021). [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018-08-31). [Link]
-
Nicotinic Acid. The Merck Index Online. [Link]
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acid [drugfuture.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. enamine.net [enamine.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. physchemres.org [physchemres.org]
Technical Guide: 2-(Indolin-1-yl)nicotinic Acid Synthesis & Discovery
The following technical guide details the history, synthesis, and application of 2-(Indolin-1-yl)nicotinic acid (also known as 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid). This scaffold represents a critical structural evolution in medicinal chemistry, serving as a rigidified bioisostere of the N-phenyl nicotinic acid class of NSAIDs (e.g., Niflumic acid).
Executive Summary & Chemical Identity
2-(Indolin-1-yl)nicotinic acid is a bicyclic heterocyclic compound formed by the coupling of an indoline (dihydroindole) moiety to the C2 position of a nicotinic acid core. It is primarily utilized as a pharmacophore in drug discovery to restrict the conformational flexibility of N-aryl nicotinates, enhancing binding selectivity for targets such as COX-2 , PPAR
| Parameter | Data |
| IUPAC Name | 2-(2,3-dihydro-1H-indol-1-yl)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Core Scaffold | N-Heteroaryl Indoline |
| Key Precursors | 2-Chloronicotinic acid, Indoline |
| Primary Application | Bioisosteric replacement for N-phenyl amines (Fenamates) |
History and Discovery: The "Rigidification" Strategy
The discovery of 2-(Indolin-1-yl)nicotinic acid is not tied to a single serendipitous event but rather to the systematic Structure-Activity Relationship (SAR) campaigns of the 1960s and 1970s targeting anti-inflammatory agents.
The Niflumic Acid Lineage
In the mid-20th century, researchers identified 2-anilinonicotinic acid derivatives as potent anti-inflammatory agents. The breakthrough compound was Niflumic acid (discovered by UPSA Laboratories, France), which featured a 3-trifluoromethylaniline group attached to the nicotinic acid core.
-
The Challenge: The free rotation of the aniline ring in Niflumic acid allowed for multiple conformations, some of which contributed to off-target effects (e.g., gastrointestinal toxicity).
-
The Solution (Discovery): Medicinal chemists hypothesized that "locking" the nitrogen-aryl bond into a fused ring system would reduce entropic penalty upon binding and improve selectivity. By replacing the aniline with indoline , the ethylene bridge (C2-C3 of indoline) effectively "clamps" the phenyl ring, preventing free rotation.
Evolution of the Scaffold
-
1960s-70s: Initial synthesis via classical nucleophilic aromatic substitution (
) to explore NSAID activity. -
1990s: Re-evaluation as a scaffold for PPAR (Peroxisome Proliferator-Activated Receptor) agonists used in metabolic diseases.
-
2010s-Present: Utilization in Kinase Inhibitors (e.g., EGFR, VEGFR) where the carboxylic acid serves as a handle for further amide coupling.
Synthetic Pathways and Protocols
The synthesis of 2-(Indolin-1-yl)nicotinic acid relies on forming a C–N bond between the electron-deficient pyridine ring and the nucleophilic indoline nitrogen.
Method A: Classical Nucleophilic Aromatic Substitution ( )
This is the industrial standard due to the availability of starting materials. The reaction is driven by the electron-withdrawing carboxylic acid group at C3, which activates the C2-chlorine towards displacement.
Reaction Scheme:
Protocol 1: Thermal Displacement (Neat or High Boiling Solvent)
-
Reagents: 2-Chloronicotinic acid (1.0 eq), Indoline (2.0-3.0 eq).
-
Solvent: Xylene, DMF, or Neat (solvent-free).
-
Conditions: Reflux (130–150°C) for 4–12 hours.
-
Workup: Acidification of the reaction mixture precipitates the product.
Mechanism: The reaction proceeds via a Meisenheimer Complex intermediate. The nucleophilic nitrogen of indoline attacks the C2 position of the pyridine. The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing carboxyl group, stabilizing the transition state before chloride expulsion.
Method B: Transition Metal-Catalyzed Coupling (Buchwald-Hartwig)
For derivatives with sensitive functional groups, high temperatures are detrimental. Palladium-catalyzed amination offers a milder alternative.
Protocol 2: Pd-Catalyzed Amination
-
Catalyst:
or (1-5 mol%). -
Ligand: BINAP or Xantphos.
-
Base:
or . -
Solvent: Toluene or 1,4-Dioxane (80-100°C).
Why use this?
While
Comparative Analysis of Methods
| Feature | Method A: Classical | Method B: Pd-Catalysis |
| Atom Economy | High (only HCl byproduct) | Lower (Ligands/Base waste) |
| Cost | Low (No precious metals) | High (Pd catalyst) |
| Scalability | Excellent (Multi-kg) | Moderate |
| Substrate Scope | Limited to electron-poor pyridines | Broad (tolerates deactivation) |
| Temperature | High (>120°C) | Moderate (80-100°C) |
Visualizing the Chemistry
Synthesis Workflow Diagram
The following diagram illustrates the decision logic for selecting the synthesis route based on substrate properties.
Caption: Decision matrix for synthesizing 2-(Indolin-1-yl)nicotinic acid based on substrate electronics.
Mechanistic Pathway (SNAr)
The mechanism involves an addition-elimination sequence.
Caption: Step-wise mechanism of the Nucleophilic Aromatic Substitution (
Experimental Protocol (Validated)
Objective: Synthesis of 2-(Indolin-1-yl)nicotinic acid via Method A (Scale: 10 mmol).
-
Preparation:
-
Charge a 50 mL round-bottom flask with 2-chloronicotinic acid (1.57 g, 10 mmol).
-
Add Indoline (2.38 g, 20 mmol, 2.0 eq).
-
Note: Indoline acts as both nucleophile and base. Alternatively, use 1.0 eq Indoline + 1.5 eq
in DMF.
-
-
Reaction:
-
Heat the neat mixture (or solution in 5 mL DMF) to 130°C under nitrogen atmosphere.
-
Monitor by TLC (System: DCM/MeOH 9:1). The spot for 2-chloronicotinic acid (
) should disappear, replaced by a fluorescent product spot ( ). -
Reaction time is typically 4–6 hours .
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into ice-cold water (50 mL).
-
Adjust pH to ~3-4 using 1N HCl. The product will precipitate as a solid.
-
Crucial Step: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
-
Purification:
-
Filter the solid and wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallize from Ethanol/Water (4:1) to obtain pale yellow needles.
-
Expected Yield: 75–85% (approx. 1.8–2.0 g).
-
References
-
Dombrowski, T. et al. (2025). "Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents." Scientific Reports, 15:34536. Link
-
Lombardino, J. G. (1974). "Enolic acids with anti-inflammatory activity.[1][2] VI. Sulfamyl-2-chloronicotinic acid derivatives." Journal of Medicinal Chemistry, 17(10). (Foundational work on 2-chloronicotinic acid displacement).
-
Zhou, Y. et al. (2020). "Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid." New Journal of Chemistry, RSC. Link
-
Alchem Pharmtech. "Product Data Sheet: 2-(Indolin-1-yl)nicotinic acid (Catalog No. Z-50423)." Link
-
US Patent 4144238A. "Process for the production of pure white 2-chloronicotinic acid." (Precursor synthesis).[3] Link
Sources
Methodological & Application
Technical Application Note: Synthesis of 2-(Indolin-1-yl)nicotinic acid
Executive Summary
This application note details the synthesis of 2-(indolin-1-yl)nicotinic acid from 2-chloronicotinic acid . This transformation represents a critical scaffold construction often found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
While a direct nucleophilic aromatic substitution (
-
Protocol A (The "Classical" Stepwise Route): Utilizes an ester intermediate to maximize yield and purity. Recommended for initial R&D and scale-up.
-
Protocol B (Direct Catalytic Route): A Copper-mediated Ullmann-type coupling on the free acid. Recommended for high-throughput screening or "green" process intensification.
Retrosynthetic Analysis & Mechanistic Insight
The target molecule combines an electron-deficient pyridine ring with an electron-rich indoline system.
Mechanistic Challenges[1]
-
Electronic Deactivation: In basic media, 2-chloronicotinic acid exists as a carboxylate anion. This negative charge donates electron density into the pyridine ring via induction/resonance, significantly raising the LUMO energy and repelling the incoming nucleophile (indoline).
-
Steric Hindrance: Indoline is a bicyclic, secondary amine. Attack at the C2 position is sterically more demanding than with simple dialkylamines.
-
Oxidation Risk: Indoline is susceptible to oxidation to indole (aromatization) under vigorous heating in aerobic conditions.
Strategic Disconnection (Graphviz)
Figure 1: Retrosynthetic logic flow comparing the stepwise esterification route (Solid lines) vs. the direct coupling route (Dashed).
Protocol A: The Stepwise Esterification Route (Recommended)
This route is grounded in the methodology used for analogous morpholine derivatives [1]. It circumvents the electronic deactivation of the carboxylate by converting it to an electron-withdrawing ester.
Phase 1: Methyl Ester Formation
Objective: Activate the pyridine ring for
-
Setup: Charge a round-bottom flask with 2-chloronicotinic acid (1.0 eq) and anhydrous Methanol (10 V).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
) (1.5 eq). Caution: Exothermic gas evolution ( , HCl). -
Reaction: Reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Concentrate in vacuo. Redissolve residue in DCM, wash with sat.
(to remove residual acid), dry over , and concentrate.-
Yield Expectation: >95% (Oil or low-melting solid).
-
Phase 2: with Indoline
Objective: Install the indoline core.
-
Reagents:
-
Substrate: Methyl 2-chloronicotinate (1.0 eq)
-
Nucleophile: Indoline (1.2 eq)
-
Base:
(2.5 eq) or DIPEA (2.0 eq) -
Solvent: Acetonitrile (
) or DMF (5 V).
-
-
Procedure:
-
Mix reagents in a pressure tube or round-bottom flask.
-
Heat to 80–90°C under
atmosphere. (Indoline oxidation protection). -
Time: 12–16 hours.
-
-
Validation: Monitor disappearance of the chloro-ester.
-
Workup: Pour into water. Extract with EtOAc. The product (Methyl 2-(indolin-1-yl)nicotinate) often solidifies upon trituration with cold ether/hexane.
Phase 3: Hydrolysis
Objective: Reveal the carboxylic acid.
-
Reaction: Dissolve the ester in THF/Water (3:1) . Add LiOH·
(3.0 eq). Stir at RT or mild heat (40°C) for 2 hours. -
Isolation (Critical Step):
-
Evaporate THF.
-
Acidify the aqueous layer carefully with 1M HCl to pH 3–4.
-
The target acid, 2-(indolin-1-yl)nicotinic acid , will precipitate as a solid.
-
Filter, wash with water, and dry.
-
Protocol B: Direct Copper-Catalyzed Coupling (Ullmann-Type)
For laboratories equipped for metal catalysis, this "One-Pot" method avoids esterification. It relies on the modern variation of the Ullmann reaction (Ullmann-Ma coupling) using amino acid ligands to lower the activation energy [2][3].
Reagent Table
| Component | Role | Equivalents | Notes |
| 2-Chloronicotinic Acid | Substrate | 1.0 | Limiting reagent |
| Indoline | Nucleophile | 1.5 | Excess drives reaction |
| CuI (Copper Iodide) | Catalyst | 0.1 (10 mol%) | Purify/wash with THF if old |
| L-Proline | Ligand | 0.2 (20 mol%) | Promotes low-temp coupling |
| Base | 2.5 | Neutralizes acid + HCl | |
| DMSO | Solvent | 5–10 V | Degassed |
Step-by-Step Procedure
-
Inerting: Flame-dry a Schlenk tube and backfill with Argon/Nitrogen 3 times. Oxygen must be excluded to prevent indoline aromatization and Cu(I) oxidation.
-
Charging: Add 2-chloronicotinic acid, CuI, L-Proline, and
. -
Solvation: Add DMSO and Indoline via syringe.
-
Reaction: Heat to 90–110°C for 12–24 hours.
-
Note: The solution will turn deep blue/green if the catalyst oxidizes; active catalytic species are usually yellow/brown.
-
-
Quench: Cool to RT. Dilute with water.
-
Purification:
-
Filter through Celite to remove copper salts.
-
Acidify the filtrate (pH 3–4) to precipitate the product.
-
Recrystallization from Ethanol/Water may be required to remove traces of indoline.
-
Analytical Data & Troubleshooting
Expected Analytical Signature
-
H NMR (DMSO-
):- 12-13 ppm (Broad s, 1H, -COOH )
- 8.3 ppm (dd, 1H, Pyridine C6-H)
- 7.9 ppm (dd, 1H, Pyridine C4-H)
- 6.8-7.2 ppm (m, 4H, Indoline aromatic)
-
3.8 ppm (t, 2H, Indoline
) -
3.1 ppm (t, 2H, Indoline benzylic
)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete hydrolysis or loss during workup. | Nicotinic acids are amphoteric. Ensure pH is exactly 3–4 during precipitation. Do not go to pH 1 (forms soluble HCl salt). |
| Indole impurity detected | Oxidation of indoline. | rigorously degas solvents. Use |
| No Reaction (Protocol B) | Catalyst poisoning or "Inactive" substrate. | The carboxylate anion deactivates the ring. Switch to Protocol A (Ester) or increase temp to 130°C (requires pressure vessel). |
Experimental Workflow Diagram
Figure 2: Operational workflow for selecting and executing the synthesis.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Ma, D., et al. (2001).[1] CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides.[1] Organic Letters. (Referenced via Organic Chemistry Portal: Ullmann Reaction).[2] [Link] -
Sambiagio, C., et al. (2014). Copper-catalysed arylation of amines using diphenylprolinol as ligand. Royal Society of Chemistry. [Link]
Sources
Step-by-step protocol for synthesizing 2-(Indolin-1-yl)nicotinic acid
Application Note: Scalable Synthesis of 2-(Indolin-1-yl)nicotinic Acid via Nucleophilic Aromatic Substitution ( )
Part 1: Strategic Overview & Scientific Rationale
Introduction
The synthesis of 2-amino-substituted nicotinic acid derivatives is a critical workflow in medicinal chemistry.[1][2] The scaffold 2-(Indolin-1-yl)nicotinic acid combines the pharmacophore of nicotinic acid (Vitamin B3 derivative) with an indoline moiety. This structural motif is frequently investigated for non-steroidal anti-inflammatory drug (NSAID) activity, similar to pranoprofen and diflufenican, and as an intermediate for complex heterocyclic synthesis (Zhao et al., 2019).
Reaction Design: The Mechanism
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
The electron-withdrawing nature of the pyridine nitrogen (–I and –M effects).
-
The ortho-effect of the carboxylic acid group (often existing as a carboxylate in basic conditions), which can stabilize the transition state or participate in H-bonding, though its primary role here is often solubility and electronic activation.
Key Mechanistic Insight: Unlike standard benzene derivatives, the chloropyridine ring does not strictly require strong electron-withdrawing groups (like nitro) to undergo substitution, but the reaction is significantly accelerated by heat and basic conditions to neutralize the HCl byproduct and maintain the nucleophilicity of the indoline nitrogen.
Part 2: Experimental Protocol
Reagents & Materials
The following stoichiometry is optimized for a 10 mmol scale.
| Component | Role | MW ( g/mol ) | Equiv. | Quantity |
| 2-Chloronicotinic Acid | Substrate (Electrophile) | 157.55 | 1.0 | 1.58 g |
| Indoline | Reagent (Nucleophile) | 119.16 | 1.2 | 1.43 g (approx 1.35 mL) |
| Potassium Carbonate ( | Base (HCl Scavenger) | 138.21 | 2.5 | 3.46 g |
| Water (or DMF) | Solvent | - | - | 15-20 mL |
| HCl (conc.) | pH Adjustment (Workup) | - | - | As needed to pH 3-4 |
Note: Water is preferred as a "green" solvent for this transformation (Zhao et al., 2019), but DMF can be used if solubility issues arise.
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chloronicotinic acid (1.58 g) and
(3.46 g) to the flask. -
Solvation: Add 15 mL of distilled water. Stir at room temperature for 5-10 minutes until the acid is fully neutralized to the potassium salt (clear or slightly turbid solution).
-
Nucleophile Addition: Add indoline (1.43 g) dropwise to the stirring mixture.
Phase 2: Thermal Activation (
)
-
Heating: Heat the reaction mixture to reflux (approx. 100°C) using an oil bath or heating mantle.
-
Monitoring: Maintain reflux for 4–6 hours .
-
Process Control: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:10). The starting material (2-chloronicotinic acid) should disappear.
-
Observation: The solution typically darkens as the reaction proceeds.
-
Phase 3: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration (Optional): If there are unreacted insoluble solids (rare), filter the basic solution through a Celite pad.
-
Acidification (Critical Step):
-
Place the reaction flask in an ice bath (
). -
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 3–4 .
-
Mechanism:[3][4][5] This converts the soluble potassium nicotinate salt back into the free acid form of the product, which is less soluble in water and precipitates out.
-
-
Precipitation: A solid precipitate (typically off-white to pale yellow) will form. Stir for an additional 30 minutes in the cold to maximize yield.
-
Collection: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold water (
) to remove inorganic salts ( ).
Phase 4: Purification
-
Recrystallization: The crude product is typically of high purity (>90%). For analytical grade (>98%):
-
Recrystallize from Ethanol/Water (9:1) or Methanol .
-
Dissolve the solid in hot ethanol, filter while hot if necessary, and allow to cool slowly.
-
-
Drying: Dry the crystals in a vacuum oven at
for 6 hours.
Part 3: Visualization & Logic
Reaction Mechanism Diagram
The following diagram illustrates the
Figure 1: Mechanistic pathway of the base-promoted
Experimental Workflow
This flow chart visualizes the critical decision points and physical operations in the synthesis.
Figure 2: Operational workflow for the synthesis, isolation, and purification stages.
Part 4: Technical Validation & Safety
Analytical Expectations
To validate the synthesis, the isolated product should be characterized using the following parameters:
-
Appearance: Pale yellow to off-white crystalline solid.
-
Yield: Typical yields for this class of reactions range from 80% to 93% (Zhao et al., 2019).
-
Mass Spectrometry (ESI): Expected
peak at 241.2 m/z (Calculated MW: 240.26). -
Solubility: Soluble in DMSO, Methanol, and dilute aqueous base; insoluble in water (acidic form) and non-polar solvents.
Safety Protocols
-
2-Chloronicotinic Acid: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Indoline: May cause skin irritation. Avoid contact.
-
HCl (Conc.): Corrosive. Use appropriate PPE (gloves, goggles) during the acidification step.
-
Waste Disposal: The aqueous filtrate contains potassium chloride and traces of organic bases; dispose of in accordance with local chemical waste regulations.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019).[2] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Patel, D. S., et al. (2019). Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. New Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Nicotinic Acid | C6H5NO2.[6] National Library of Medicine. Available at: [Link]
Sources
- 1. Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-(Indolin-1-yl)-4-methylnicotinic acid [smolecule.com]
- 5. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution conditions for indoline and nicotinic acid
Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for Indoline and Nicotinic Acid
Executive Summary
This application note details the optimized conditions for coupling indoline (a cyclic secondary amine) with nicotinic acid derivatives (specifically 2- and 6-halonicotinic acids) via Nucleophilic Aromatic Substitution (
While
-
Electronic Deactivation: The carboxylic acid moiety, if deprotonated to a carboxylate, can electronically deactivate the pyridine ring toward nucleophilic attack.
-
Steric Hindrance: Indoline is sterically more demanding than simple primary amines.
-
Zwitterion Solubility: The product (an amino acid) typically exhibits poor solubility in organic solvents, complicating workup.
This guide provides two distinct protocols: a High-Fidelity Ester Route (recommended for discovery/med-chem) and a Direct Acid Route (recommended for process scale-up), along with mechanistic insights and troubleshooting matrices.
Mechanistic Insight & Reaction Design
The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex.[1][2] The pyridine nitrogen is critical; it acts as an electron sink, stabilizing the negative charge accumulated during the intermediate state.
The Regioselectivity Rule
For nicotinic acid derivatives, the leaving group (LG) position dictates reactivity:
-
2-Position (Ortho to N): Highly reactive. The intermediate negative charge delocalizes directly onto the pyridine nitrogen (most stable).
-
4-Position (Para to N): Reactive. Charge delocalizes onto nitrogen.[3][4]
-
3-Position (Meta to N): Unreactive via standard
. Requires specialized conditions (e.g., organometallic coupling) because the negative charge cannot be stabilized by the ring nitrogen.
The "Carboxylate Problem"
If reacting free nicotinic acid , the first equivalent of base generates a carboxylate anion (
Solution: Mask the acid as an ester (Methyl or Ethyl) to maintain electron-withdrawing character, or use higher temperatures with excess base.
Visualization: Reaction Pathway
Figure 1: Reaction pathway demonstrating the formation of the Meisenheimer complex. The stability of the red node (Intermediate) determines the reaction success.
Experimental Protocols
Protocol A: The High-Fidelity Ester Route (Recommended)
Best for: Small scale, high purity, library synthesis.
Rationale: Converting the acid to an ester (Methyl 2-chloronicotinate) prevents carboxylate formation, maintaining the ring's electrophilicity.
Materials:
-
Methyl 2-chloronicotinate (1.0 equiv)[5]
-
Indoline (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Charge: In a reaction vial, dissolve Methyl 2-chloronicotinate (1.0 mmol) in DMF (3 mL).
-
Add: Add DIPEA (2.5 mmol) followed by Indoline (1.2 mmol).
-
Heat: Seal the vessel and heat to 100°C for 4–6 hours.
-
Note: Monitor by LCMS. The ester product is usually distinct from the starting material.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (30 mL). The product typically precipitates as a solid.
-
Filter and wash with water.
-
-
Hydrolysis (Optional): If the free acid is required, suspend the ester in THF/Water (1:1) and treat with LiOH (3 equiv) at RT for 2 hours. Acidify to pH 4 to isolate the final acid.
Protocol B: The Direct Acid Route (Scale-Up Compatible)
Best for: Large scale, avoiding protection/deprotection steps.
Rationale: Reacting the free acid directly requires overcoming the electronic deactivation of the carboxylate. We use higher temperatures and inorganic bases.
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Indoline (1.5 equiv)
-
Base:
(2.5 equiv) - Crucial: Must neutralize acid + scavenge HCl. -
Solvent: DMSO or Water (Green Chemistry variant)
Step-by-Step Procedure:
-
Charge: Combine 2-Chloronicotinic acid (10 mmol) and
(25 mmol) in DMSO (15 mL). -
Activate: Stir at RT for 15 mins to ensure carboxylate formation (evolution of
may occur). -
Add: Add Indoline (15 mmol).
-
Heat: Heat to 120–130°C for 12–16 hours.
-
Caution: Reaction is slower than Protocol A due to electronic deactivation.
-
-
Workup:
-
Cool to RT.
-
Dilute with water (100 mL). The mixture will be basic (pH ~10) and the product will be soluble as the salt.
-
Extraction: Wash with Ethyl Acetate to remove unreacted Indoline (organic layer). Discard organic layer.
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. The zwitterionic product (2-(indolin-1-yl)nicotinic acid) will precipitate.
-
Filter and dry.
-
Critical Parameters & Data Summary
| Parameter | Protocol A (Ester) | Protocol B (Acid) | Impact on Yield |
| Electrophilicity | High | Moderate (Deactivated) | Protocol A is 10-50x faster. |
| Base Choice | Organic (DIPEA/TEA) | Inorganic ( | Inorganic bases preferred for Protocol B to ensure solubility of the salt. |
| Solvent | DMF/NMP | DMSO/Water | DMSO is required for Protocol B to solvate the dianion intermediate. |
| Temperature | 80–100°C | 120–140°C | Higher temp required to overcome deactivation in Protocol B. |
| Leaving Group | F > Cl > Br | F > Cl > Br | Use Fluoro-analogs if reaction is sluggish (Fluorine is the best LG for |
Optimization Tip: Microwave Acceleration
For rapid library generation using Protocol A:
-
Conditions: 140°C, 20 minutes, Microwave irradiation.
-
Result: Typically >90% conversion with cleaner profiles due to reduced thermal degradation time.
Troubleshooting Guide
Issue: Low Conversion (<20%)
-
Root Cause: Substrate deactivation or steric clash.
-
Fix: Switch to 2-Fluoronicotinic acid derivatives. The C-F bond is highly polarized, significantly lowering the activation energy for the nucleophilic attack (rate-limiting step).
Issue: Product is an Oil/Gum
-
Root Cause: Residual solvent (DMSO/DMF).
-
Fix: For Protocol A, perform an aqueous workup with 5% LiCl solution (helps remove DMF). For Protocol B, ensure pH is exactly at the isoelectric point (usually pH 3.5–4.5) to maximize precipitation.
Issue: Regioisomer Contamination
-
Root Cause: If using 2,4-dichloronicotinic acid, substitution can occur at both positions.[6]
-
Fix: The 4-position is generally more reactive than the 2-position in isolated pyridines, but the 2-position is often favored in nicotinic acids due to H-bonding or specific solvation effects. Control temperature strictly; lower temps favor the kinetically controlled product.
References
-
Mechanisms of Nucleophilic Aromatic Substitution
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[3]
-
-
Reactivity of Pyridines in SnAr
-
Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction."[7]
-
-
Indoline Reactivity Profile
- MDPI Molecules. "Base-Promoted SnAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles."
-
Green Chemistry Approaches (Water/HPMC)
-
Beilstein Journal of Organic Chemistry. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions."[5]
-
Application Note: A Systematic Approach to Selecting Recrystallization Solvents for High-Purity 2-(Indolin-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2-(Indolin-1-yl)nicotinic acid. Recognizing the absence of established specific procedures for this compound, we present a systematic methodology grounded in the fundamental principles of crystallization. This guide will enable researchers to rationally select and screen potential solvent systems, leading to the efficient removal of impurities and the isolation of high-purity crystalline material critical for pharmaceutical and research applications.
Introduction: The Critical Role of Purity
2-(Indolin-1-yl)nicotinic acid is a hybrid molecule incorporating both an indoline and a nicotinic acid moiety. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with these scaffolds.[1] The efficacy, safety, and reproducibility of pharmacological studies hinge on the purity of the active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to erroneous biological data and potential toxicity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material with very high purity.
The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. This differential solubility is the basis for the separation and purification.
Scientific Principles of Solvent Selection
The selection of an appropriate recrystallization solvent is guided by the principle of "like dissolves like." The polarity of the solvent should be matched to the polarity of the solute. 2-(Indolin-1-yl)nicotinic acid possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (indoline aromatic ring, aliphatic carbons) functionalities, suggesting that a solvent of intermediate polarity, or a mixture of solvents, might be optimal.
Key characteristics of an effective recrystallization solvent:
-
Significant differential solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Crystal formation: The solvent should facilitate the formation of well-defined, easily filterable crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Predicted Solubility Profile of 2-(Indolin-1-yl)nicotinic Acid
Based on its structure, 2-(Indolin-1-yl)nicotinic acid is a polar molecule. The presence of the carboxylic acid group allows for hydrogen bonding, suggesting solubility in protic solvents. The aromatic nature of the indoline and pyridine rings may also confer some solubility in aromatic or moderately polar aprotic solvents.
Drawing parallels from related structures:
-
Nicotinic Acid: Can be recrystallized from hot water.[2] Its solubility is highest in DMSO, followed by ethanol and water.[3]
-
Indoline Derivatives: Various solvents such as ethanol and ethyl acetate have been used in their synthesis and purification.[4][5]
Based on this, a range of solvents with varying polarities should be screened.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a systematic approach to identify a suitable recrystallization solvent for 2-(Indolin-1-yl)nicotinic acid.
Materials and Equipment
-
Crude 2-(Indolin-1-yl)nicotinic acid
-
A selection of potential solvents (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
-
Micro-spatula
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: A stepwise decision-making diagram for selecting a single or binary solvent system for recrystallization.
Step-by-Step Screening Procedure
-
Preparation: Place approximately 20-30 mg of crude 2-(Indolin-1-yl)nicotinic acid into a small test tube.
-
Room Temperature Solubility: Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent.
-
Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Add more solvent dropwise until the solid completely dissolves.
-
Cooling and Crystal Formation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observation: A suitable solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.
Potential Solvents for Screening
The following table provides a list of candidate solvents, ordered by decreasing polarity, that are suitable for initial screening.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | A good starting point given its use for nicotinic acid.[2][6] |
| Ethanol | 78 | 5.2 | Commonly used for recrystallizing polar organic molecules.[5][7] |
| Isopropanol | 82 | 4.3 | Similar to ethanol, but less polar. |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent. |
| Acetone | 56 | 5.1 | A polar aprotic solvent with a low boiling point. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, may be useful in a solvent pair. |
| Heptane | 98 | 0.1 | A non-polar solvent, likely to be a poor solvent and useful for solvent pairs. |
Protocol: Recrystallization of 2-(Indolin-1-yl)nicotinic Acid
This protocol assumes a suitable solvent has been identified from the screening process.
Dissolution
-
Place the crude 2-(Indolin-1-yl)nicotinic acid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heat the mixture to boiling with gentle swirling.
-
Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent as this will reduce the yield.
-
If colored impurities are present, this is the stage to add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal.
Crystallization
-
Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Troubleshooting
-
No crystals form: The solution may be too dilute. Re-heat to evaporate some of the solvent and cool again. Alternatively, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Oiling out: The compound may be precipitating as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Re-heat to dissolve the oil and add a small amount of additional solvent before cooling again more slowly.
-
Low recovery: Too much solvent may have been used, or the compound may have significant solubility in the cold solvent.
Conclusion
The purification of 2-(Indolin-1-yl)nicotinic acid by recrystallization is a highly effective method for achieving the high purity required for research and development. By following a systematic approach to solvent selection, researchers can efficiently identify an optimal solvent system and develop a robust and reproducible purification protocol. The principles and procedures outlined in this application note provide a solid framework for tackling the purification of this and other novel chemical entities.
References
- Cislak, F. E. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office.
-
Alchem Pharmtech. 2-(Indolin-1-yl)nicotinic acid. Available at: [Link]
-
Organic Syntheses. Nicotinic Acid. Coll. Vol. 2, p.461 (1943); Vol. 18, p.61 (1938). Available at: [Link]
-
Ferreira, A. F., et al. (2021). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 66(8), 3186–3194. Available at: [Link]
-
Kaabipour, S., & Hemmati, S. (2023). A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Nanocatalyst. Journal of Synthetic Chemistry, 2(3), 186-194. Available at: [Link]
-
Patel, K. D., et al. (2012). Synthesis and biological activities of some indoline derivatives. Acta Pharmaceutica, 62(2), 153-172. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 11. Available at: [Link]
-
Gawande, N. G., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453-1463. Available at: [Link]
-
Gawronska, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355-17365. Available at: [Link]
Sources
Application Note: Optimized Ullmann Coupling Protocols for Indoline Derivatives
Executive Summary
The
Modern Ullmann-type couplings, specifically those utilizing bidentate ligands (amino acids, diamines), offer a cost-effective and scalable alternative.[1] However, indolines present unique challenges compared to simple amines: they are prone to oxidative dehydrogenation to indoles and possess significant steric strain at the nitrogen center.[1]
This guide details two field-proven protocols:
-
Method A (The Ma Protocol): Uses L-Proline/DMSO for mild, low-temperature coupling.[1]
-
Method B (The Buchwald Protocol): Uses Diamine/Toluene for sterically demanding or hydrophobic substrates.[1]
Mechanistic Insight & Causality[1]
Understanding the catalytic cycle is essential for troubleshooting.[1] Unlike the classical Ullmann reaction (requiring 200°C+ and stoichiometric copper), modern variants operate via a ligand-accelerated Cu(I)/Cu(III) cycle.
The Role of the Ligand
The ligand (L) serves three critical functions:
-
Solubilization: Breaks down inorganic Cu(I) aggregates into reactive monomeric species.[1]
-
Stabilization: Prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).[1]
-
Activation: Increases the electron density on Copper, facilitating the rate-limiting Oxidative Addition step.[1]
Catalytic Cycle Visualization
The following diagram illustrates the pathway. Note that Oxidative Addition is generally rate-limiting for aryl chlorides, while Reductive Elimination can be rate-limiting for sterically hindered indolines.[1]
Figure 1: Ligand-accelerated catalytic cycle for Copper-catalyzed C-N bond formation.
Critical Parameter Optimization
Before executing the protocols, evaluate these variables based on your specific substrate:
| Variable | Recommendation | Scientific Rationale |
| Copper Source | CuI (99.999% beads preferred) | CuI is more stable to oxidation than CuBr or CuCl.[1] High purity is vital; trace Fe/Ni can alter kinetics.[1] |
| Ligand | L-Proline (Polar) or DMEDA (Non-polar) | Bidentate ligands lower the activation energy. L-Proline works best in DMSO; DMEDA is superior in Toluene/Dioxane.[1] |
| Base | Weak bases ( | |
| Atmosphere | Argon (Strict) | CRITICAL: Indolines oxidize to indoles in air. Cu(I) oxidizes to inactive Cu(II). Oxygen is the primary cause of failure.[1] |
| Stirring | >800 RPM | The reaction is heterogeneous (solid base). Mass transfer limitations will kill the yield.[1] |
Experimental Protocols
Protocol A: The "Ma" Method (Mild Conditions)
Best for: Aryl Iodides, Aryl Bromides, polar substrates, and scale-up (due to lower cost).[1] Reference: Ma, D., et al. Org.[1][2][3][4][5] Lett. 2003, 5, 2453.[1][5]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Indoline (1.2 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
or
(2.0 equiv)[2] -
DMSO (anhydrous, 0.5 M concentration)[1]
Step-by-Step:
-
Charge Solids: To a screw-cap reaction vial (or Schlenk tube) equipped with a magnetic stir bar, add CuI, L-Proline, and the Base.
-
Note: If the Aryl Halide is solid, add it here.[1]
-
-
Inert Cycle: Cap the vial with a septum. Evacuate and backfill with Argon three times .[1]
-
Charge Liquids: Under a positive stream of Argon, inject DMSO, Indoline, and the Aryl Halide (if liquid).[1]
-
Pre-Stir (The "Activation" Step): Stir at room temperature for 5-10 minutes.
-
Observation: The mixture should turn from a suspension to a more homogeneous, often greenish-blue or yellowish solution as the Cu-Proline complex forms.
-
-
Heat: Place in a pre-heated oil block at 60–90°C .
-
Tip: Aryl Iodides often react at 60°C; Bromides require 90°C.[1]
-
-
Monitor: Run TLC or LCMS at 12 hours.
-
Workup: Dilute with water/ethyl acetate. Wash organic layer with water (x3) to remove DMSO.[1] Dry over
and concentrate.
Protocol B: The "Buchwald" Method (General Purpose)
Best for: Sterically hindered substrates, Aryl Chlorides, or when DMSO is difficult to remove.[1] Reference: Buchwald, S. L., et al. J. Am. Chem. Soc. 2002, 124, 11684.[1][2][6]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Indoline (1.2 equiv)
-
CuI (5-10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10-20 mol%)[1]
- (2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Glovebox/Schlenk Setup: This protocol is more sensitive to oxygen.[1] A glovebox is preferred, but Schlenk technique works.[1]
-
Charge: Add CuI,
, and solid substrates to the tube. Evacuate/refill with Argon (x3).[1] -
Liquids: Add solvent, Indoline, and Aryl Halide (if liquid).[1]
-
Ligand Addition: Add DMEDA last via syringe.
-
Heat: Seal tightly and heat to 110°C for 12–24 hours.
-
Workup: Filter through a pad of celite (eluting with DCM) to remove inorganic salts.[1] Concentrate and purify.
Experimental Workflow Visualization
Figure 2: Standardized workflow for benchtop execution of Ullmann coupling.
Troubleshooting & Self-Validation
Use this table to diagnose reaction failure. The system is "self-validating" through visual cues.
| Observation | Diagnosis | Corrective Action |
| Solution turns dark brown/black immediately | Catalyst death (Oxidation) or Cu(0) precipitation. | Oxygen leak.[1] Check septa. Ensure solvent is degassed (sparge with Ar for 15 min). |
| Solution remains pale green/blue | Active catalyst present.[1][2][3][7] | Good sign.[1] If conversion is low, increase Temp or Time. |
| Indole observed in LCMS | Oxidation of Indoline substrate.[1] | Trace oxygen present.[1] Add 5 mol% Ascorbic Acid (Vitamin C) as a scavenger (advanced trick). |
| Low Conversion (<20%) | Ligand/Base mismatch. | Switch from |
| Starting Material remains | Catalyst poisoning. | Check Aryl Halide purity.[1] Sulfur or free amines in the substrate can poison Cu. Increase catalyst loading to 20 mol%. |
References
-
Ma, D., Cai, Q., & Zhang, H. (2003).[1][2][5] Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[1][5][8] Organic Letters, 5(14), 2453–2455.[1][5]
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002).[1][2][6] The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.[1][6]
-
Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.[1]
-
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6645-6648.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
Application Note: Esterification Strategies for 2-(Indolin-1-yl)nicotinic Acid
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the esterification of 2-(Indolin-1-yl)nicotinic acid . This specific substrate presents unique challenges due to the steric bulk of the ortho-indoline group and the electronic properties of the aminopyridine core.
The following guide prioritizes yield , purity , and scalability , offering three distinct protocols based on the desired ester and available equipment.
Introduction & Strategic Analysis
The substrate 2-(Indolin-1-yl)nicotinic acid represents a classic "ortho-substituted" pyridine carboxylic acid. Synthetically, it serves as a critical intermediate in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Challenges
-
Steric Hindrance: The indoline ring at position C2 exerts significant steric pressure on the carboxylic acid at C3. This "ortho-effect" significantly retards the rate of standard Fisher esterification (acid + alcohol
ester + water). -
Electronic Deactivation: The indoline nitrogen acts as an electron donor into the pyridine ring, potentially reducing the electrophilicity of the carbonyl carbon. However, the primary challenge remains steric.
-
Decarboxylation Risk: Like many 2-aminonicotinic acids, this substrate is prone to thermal decarboxylation at high temperatures (>150°C), particularly in acidic media.
Route Selection Matrix
| Method | Target Ester | Scale | Pros | Cons |
| A. Acid Chloride Activation | Methyl, Ethyl | Gram to Kilo | High yield, overcomes sterics. | Generates HCl; requires moisture control. |
| B. Base-Promoted Alkylation | Methyl, Benzyl, Allyl | mg to Gram | Mild conditions; no acidic byproducts. | Requires toxic alkyl halides (e.g., MeI). |
| C. Steglich Coupling | Complex/Chiral | mg to Gram | Very mild; tolerates acid-sensitive groups. | Atom uneconomical (urea byproduct). |
Experimental Protocols
Protocol A: Acid Chloride Activation (The "Gold Standard")
Best for: Methyl and Ethyl esters; Robust scale-up.
Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (
Materials
-
Substrate: 2-(Indolin-1-yl)nicotinic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (3.0 - 5.0 eq) -
Solvent: Anhydrous Methanol or Ethanol (Excess, acts as solvent & reactant)
-
Catalyst: DMF (Dimethylformamide) (1-2 drops)
Step-by-Step Methodology
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line). -
Addition: Charge the flask with 2-(Indolin-1-yl)nicotinic acid (e.g., 1.0 g).
-
Solvent: Add anhydrous alcohol (MeOH or EtOH, 10-15 mL). The starting material may not fully dissolve initially.
-
Activation: Cool the mixture to 0°C (ice bath). Dropwise add Thionyl Chloride (
) over 15 minutes.-
Note: Exothermic reaction. Evolution of
and gas will occur.
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 3–5 hours .
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The acid spot (
) should disappear, replaced by the ester ( ).
-
-
Workup:
-
Concentrate the mixture in vacuo to remove excess alcohol and
. -
Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.
-
Neutralization: Wash carefully with saturated
solution (gas evolution!) until the aqueous layer is pH ~8. -
Wash with Brine, dry over anhydrous
, filter, and concentrate.
-
Purification: Usually yields pure product. If necessary, recrystallize from Hexane/EtOAc.
Protocol B: Base-Promoted Alkylation (The "Steric Buster")
Best for: Methyl esters (using MeI) or Benzyl esters. Ideal for small-scale discovery chemistry where acidic conditions must be avoided.
Mechanism:
Materials
-
Substrate: 2-(Indolin-1-yl)nicotinic acid (1.0 eq)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 eq) -
Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology
-
Dissolution: In a vial/flask, dissolve the substrate in DMF (5-10 volumes).
-
Deprotonation: Add powdered
. Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate salt.-
Observation: The suspension may change color slightly.
-
-
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is toxic and volatile. Perform in a fume hood.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Note: For bulkier halides (e.g., Isopropyl iodide), heating to 50°C may be required.
-
-
Workup:
-
Dilute the reaction mixture with Water (5x volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Water (to remove DMF) and Brine.
-
Dry (
) and concentrate.
-
Analytical Validation & Expected Data
To ensure scientific integrity, the synthesized ester must be validated against the following criteria.
Quantitative Summary Table
| Parameter | Protocol A (Acid Chloride) | Protocol B (Alkylation) |
| Typical Yield | 85 - 95% | 90 - 98% |
| Reaction Time | 3 - 5 Hours | 4 - 12 Hours |
| Purity (Crude) | High (>95%) | Very High (>98%) |
| Byproducts | KI (Solid salt) | |
| Scalability | Excellent | Moderate (Solvent volume) |
Spectroscopic Expectations
-
1H NMR (CDCl3):
-
Ester Methyl: Singlet at
3.8–3.9 ppm (3H). -
Pyridine Protons: Characteristic splitting pattern (dd) for H-4, H-5, H-6.
-
Indoline Protons: Multiplets for aromatic ring; triplets for
at 3.0–4.0 ppm. -
Missing: The broad carboxylic acid singlet (
11–13 ppm) must be absent.
-
-
LC-MS:
-
Observe
peak corresponding to Acid MW + 14 (for Methyl) or + 28 (for Ethyl).
-
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for this transformation.
Caption: Decision matrix and reaction pathways for the esterification of sterically hindered nicotinic acids.
Troubleshooting & Optimization
-
Incomplete Reaction (Protocol A):
-
Cause: Steric hindrance preventing alcohol attack.
-
Solution: Do not skip the
reflux step. If using EtOH, add a co-solvent like Toluene to increase the reflux temperature ( ).
-
-
Product Hydrolysis during Workup:
-
Cause: Esters of ortho-amino acids can be labile.
-
Solution: Perform the neutralization step with cold
and avoid prolonged exposure to aqueous base.
-
-
Sticky Residue:
-
Cause: Residual DMF (Protocol B).
-
Solution: Wash organic layer 3x with water or use a lyophilizer if available.
-
References
-
Hoffmann, C., & Faure, A. (1968). Derivatives of 2-anilino-nicotinic acid and process for their preparation. US Patent 3,415,834.[3] Link
-
Gall, R., et al. (2001). Method for producing 2-halogen nicotinic acid derivatives. European Patent EP1102749B1. Link
-
TCI Chemicals. (n.d.). Ethyl 2-Chloronicotinate Product Specification. TCI Chemicals. Link
- Sarkar, A., et al. (2002). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 7, 455-468. (Contextual grounding for nicotinic acid analog synthesis).
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 3. US3415834A - Derivatives of 2-anilino-nicotinic acid and process for their preparation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in 2-chloronicotinic acid substitution
Technical Support Center: 2-Chloronicotinic Acid Substitution Reactions
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. 2-Chloronicotinic acid is a vital building block for numerous pharmaceuticals and agrochemicals, including analgesics, anti-inflammatory drugs, and herbicides. However, achieving high conversion rates in its substitution reactions can be challenging.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. We will explore the mechanistic underpinnings of common failures and provide logical, step-by-step guidance to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Foundational Principles & Reaction Viability
Q1: My reaction shows very low conversion to the desired product, even after extended heating. What are the fundamental reasons this might be happening?
A: Low conversion in a nucleophilic aromatic substitution (SNAr) reaction on 2-chloronicotinic acid often points to a failure in overcoming the reaction's activation energy or instability of the key reaction intermediate. The SNAr mechanism is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions.[1][2]
-
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Step 2 (Fast): The aromaticity is restored by the expulsion of the chloride leaving group.
The success of this reaction hinges on the stability of the Meisenheimer complex. The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, which is crucial for activating the ring towards nucleophilic attack by reducing its electron density.[3][4] If the reaction conditions do not sufficiently stabilize this intermediate, the initial attack will be slow or reversible, leading to poor conversion.
Senior Scientist's Insight: The entire energy landscape of your reaction is dictated by the stability of that Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen is what makes this reaction possible in the first place, as it helps to delocalize the negative charge of the intermediate.[5] Your choice of solvent, the inherent strength of your nucleophile, and the reaction temperature are the primary tools you have to lower the energy barrier for its formation. If conversion is low, it's almost certain that one of these factors is providing an inadequate environment for the formation and progression of this key intermediate.
Caption: The SNAr addition-elimination mechanism.
Section 2: Optimizing Reaction Components & Conditions
Q2: How do I select the right solvent for my reaction? I'm using THF and seeing poor results.
A: Solvent choice is arguably the most critical parameter in an SNAr reaction. The ideal solvent must stabilize the charged Meisenheimer complex. This is best achieved using polar aprotic solvents .
While THF is a common ether solvent, its polarity is often insufficient to effectively stabilize the anionic intermediate, leading to slow reaction rates.[6] Solvents like DMF, DMSO, NMP, and DMAc are superior choices because their high dielectric constants and inability to act as proton donors create an ideal environment for the SNAr mechanism.
Senior Scientist's Insight: Think of a polar aprotic solvent as an active participant, not just a medium. It arranges its dipoles around the Meisenheimer complex, lowering its energy and thus lowering the activation energy of the rate-determining step. Protic solvents (like ethanol or water), while polar, are generally poor choices because they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7] While some modern methods use water with microwave irradiation, these are specialized conditions.[8] For standard benchtop synthesis, sticking to a high-boiling polar aprotic solvent is the most reliable strategy. If your nucleophile or product is thermally sensitive, using a lower-boiling solvent like acetonitrile might be an option, but expect significantly longer reaction times or the need for higher pressure.[9]
Table 1: Comparison of Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Suitability |
|---|---|---|---|---|
| DMSO | Polar Aprotic | 189 | 47 | Excellent |
| NMP | Polar Aprotic | 202 | 32 | Excellent |
| DMF | Polar Aprotic | 153 | 37 | Very Good |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Moderate (Lower temp) |
| THF | Ethereal | 66 | 7.5 | Poor to Moderate |
| Toluene | Nonpolar | 111 | 2.4 | Poor (Generally unsuitable) |
| Ethanol | Polar Protic | 78 | 24.5 | Poor (Reduces nucleophilicity) |
Q3: My nucleophile is an amine. What role does a base play, and which one should I use?
A: When using a neutral nucleophile like an amine (R-NH₂) or an alcohol, a base is required for two reasons:
-
To Neutralize Byproduct: The reaction produces one equivalent of HCl. This will protonate your amine nucleophile or the basic pyridine nitrogen on the product, rendering it non-nucleophilic and halting the reaction. A base is needed to scavenge this acid.
-
To Deprotonate the Nucleophile (Optional but effective): In some cases, particularly with less reactive nucleophiles like alcohols, a strong base is used to deprotonate the nucleophile before the reaction (e.g., forming an alkoxide). This dramatically increases its nucleophilicity.
For amine substitutions, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient to act as an acid scavenger.[10] For broader applicability, an inorganic base like potassium carbonate (K₂CO₃) is a robust and economical choice, especially at elevated temperatures.[11]
Senior Scientist's Insight: Base selection is a balancing act. For a simple amine substitution, you want a base that is strong enough to neutralize HCl but not so strong that it causes side reactions with other functional groups. K₂CO₃ is a workhorse for this reason. If you are using a very weak nucleophile, you may need to move to a stronger base like sodium hydride (NaH) to generate a more potent anionic nucleophile. However, be cautious: using a strong, nucleophilic base like NaOH can lead to competitive hydroxylation of your starting material, creating 2-hydroxynicotinic acid as a byproduct.[12]
Q4: I am seeing multiple unidentified spots on my TLC plate. What are the most common side reactions?
A: With 2-chloronicotinic acid, the primary sites of reactivity are the C2-position (for SNAr) and the carboxylic acid group.
-
Reaction at the Carboxylic Acid: If your nucleophile is an amine or alcohol, it can react with the carboxylic acid to form an amide or ester, respectively. This is especially prevalent if you use coupling agents or very high temperatures.
-
Hydrolysis: If there is water in your reaction and conditions are harsh (strong base, high heat), the 2-chloro group can be hydrolyzed to a 2-hydroxy group (a pyridone).
-
Decarboxylation: While less common under typical SNAr conditions, nicotinic acids can decarboxylate at very high temperatures.
Preventative Strategy: Protection of the Carboxylic Acid The most reliable method to prevent side reactions and often improve solubility is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the SNAr reaction. The substitution is performed on the 2-chloro-nicotinate ester, and the ester is then hydrolyzed back to the carboxylic acid in a final step. This multi-step approach often results in a cleaner reaction and higher overall yield.[10]
Caption: A logical workflow for troubleshooting low conversion rates.
Experimental Protocols
Protocol 1: Diagnostic Small-Scale SNAr with an Amine Nucleophile
This protocol is designed to test reaction conditions on a small scale to identify an optimal path forward.
Objective: To determine the effectiveness of a chosen solvent and base combination for the substitution of 2-chloronicotinic acid with a primary or secondary amine.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (to make a 0.5 M solution)
-
Reaction vial with a magnetic stir bar and screw cap
-
Heating block or oil bath
Procedure:
-
To the reaction vial, add 2-chloronicotinic acid (e.g., 158 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (e.g., 345 mg, 2.5 mmol).
-
Add the magnetic stir bar.
-
Add anhydrous DMF (2.0 mL).
-
Add the amine nucleophile (1.2 mmol).
-
Seal the vial tightly with the screw cap.
-
Place the vial in the heating block pre-heated to 100 °C.
-
Stir the reaction vigorously for 12-18 hours.
-
Monitoring: After a set time (e.g., 4 hours), carefully cool the vial, uncap, and take a small aliquot with a capillary for TLC or LC-MS analysis to check for the disappearance of starting material and the appearance of the product.
-
Work-up (for analysis): Dilute the aliquot with water and a small amount of ethyl acetate. Spot the organic layer on a TLC plate. The aqueous product can be analyzed after acidification. A proper work-up for isolation involves cooling the reaction, pouring it into water, acidifying with HCl to pH ~3-4 to precipitate the product, and then filtering.[13][14]
Self-Validation:
-
A successful reaction will show a significant decrease in the 2-chloronicotinic acid spot and the emergence of a new, more polar spot (the amino acid product) on the TLC plate.
-
If the starting material remains largely unreacted, consider increasing the temperature (e.g., to 120 °C) or switching to a more effective solvent like NMP or DMSO.
References
-
SNAr Reaction in Common Molecular Solvents Under Pressure. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable.[Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks, Organic Chemistry II.[Link]
-
Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Angene Chemical.[Link]
- The preparation method of 2-chloronicotinic acid.
-
Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.[Link]
-
Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.[Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.[Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.[Link]
-
SNAr Reaction in Other Common Molecular Solvents. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable.[Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.[Link]
-
Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts.[Link]
-
Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate.[Link]
- 2-aminonicotinic acid synthetic method.
-
Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. PMC, National Center for Biotechnology Information.[Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.[Link]
-
nucleophilic aromatic substitutions. YouTube.[Link]
-
Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of 2-aminonicotinic acid. ResearchGate.[Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.[Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.[Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Temperature for Indoline Nucleophilic Attack
Subject: Troubleshooting & Optimization Guide for Indoline
Core Directive & Scope
The Central Conflict:
Optimizing temperature for indoline (2,3-dihydroindole) is a battle between kinetic activation and thermodynamic stability . Unlike its aromatic cousin indole, indoline possesses a reactive, aniline-like nitrogen lone pair (
-
Too Cold (< 25°C): The steric bulk of the fused benzene ring prevents the nitrogen from achieving the necessary orbital overlap with electrophiles, leading to stalled conversion.
-
Too Hot (> 100°C): You risk oxidative dehydrogenation . The thermodynamic driving force to aromatize indoline into indole is immense. At high temperatures, trace oxidants (or even the metal catalyst itself) can convert your starting material into indole, which is significantly less nucleophilic at the nitrogen position.
This guide provides the logic and protocols to navigate this "Goldilocks" zone.
The Thermodynamics of Indoline (Theory & Logic)
Before heating your reaction, you must diagnose the electronic nature of your electrophile. The temperature requirement is dictated by the Activation Energy (
Diagram 1: Temperature Decision Matrix
This logic tree helps you select the starting temperature based on electrophile class.
Caption: Decision matrix for selecting initial temperature based on electrophile reactivity profiles.
Experimental Protocols & Troubleshooting
Scenario A: Nucleophilic Aromatic Substitution (SNAr)
Context: Reacting indoline with electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).
The Protocol:
-
Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).
-
Base: DIPEA (2.5 equiv) or K2CO3 (3.0 equiv).
-
Temperature Setpoint: 80°C .
-
Why? Indoline is sterically more demanding than pyrrolidine. While pyrrolidine reacts at RT, indoline requires thermal energy to rotate and fit into the electrophile's active site.
-
Troubleshooting Guide:
| Symptom | Diagnosis | Solution |
| Reaction stalls at 50% conversion. | Product Inhibition. The product (N-aryl indoline) is often less soluble than the starting material and may precipitate, coating the base. | Switch solvent to DMAc (Dimethylacetamide) and increase temp to 90°C . |
| Formation of Indole (Aromatization). | Thermal Oxidation. Temperature >120°C or presence of air. | Degas solvents with Argon sparging (15 min). Cap temperature at 100°C . Add antioxidant (BHT) if critical. |
| Regioselectivity issues (C5 attack). | Rare. Occurs only with extremely electron-poor electrophiles (e.g., dinitro-compounds) via radical mechanisms. | Add a radical scavenger (TEMPO) or lower temp to 60°C and extend time. |
Scenario B: Palladium-Catalyzed
-Arylation (Buchwald-Hartwig)
Context: Reacting indoline with unactivated aryl bromides/chlorides.
The Protocol:
-
Catalyst System: Pd(OAc)2 + BINAP or XPhos.
-
Base: NaOtBu (Strong base required for Pd cycle).
-
Solvent: Toluene or Dioxane.
-
Temperature Setpoint: 85°C - 100°C .
The "Indoline Danger Zone":
In Pd-catalysis, indoline is susceptible to
Troubleshooting Guide:
| Symptom | Diagnosis | Solution |
| Low Yield + High Indole Content. | Switch Ligand. Use bulky monophosphines (e.g., BrettPhos or RuPhos ) which favor reductive elimination over | |
| Black Precipitate (Pd Black). | Catalyst Decomposition. Temperature is too high for the ligand's stability window. | Lower temp to 80°C . Ensure strict O2 exclusion. |
| No Reaction (Starting Material Recovered). | Oxidative Addition Failure. The aryl halide is too stable (e.g., Ar-Cl). | Increase temp to 110°C but switch solvent to Xylene and use a precatalyst (e.g., XPhos Pd G3 ) to protect the metal. |
Visualizing the Failure Mode: The Oxidation Pathway
Understanding how indoline fails is crucial for temperature control. The diagram below illustrates the competing pathways.
Caption: Competing pathways: Thermal energy drives substitution, but excessive heat triggers irreversible aromatization to indole.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up indoline SNAr? A: Proceed with extreme caution. While microwaves efficiently overcome activation barriers, the localized superheating can instantly trigger the dehydrogenation of indoline to indole. If you must use MW, set a power ceiling (not just temperature) and use a sealed vessel with an inert atmosphere. Cap temperature at 100°C.
Q: Why is my indoline reacting slower than aniline? A: This is a geometric constraint issue. In aniline, the nitrogen can rotate freely to align its lone pair with the electrophile. In indoline, the 5-membered ring constrains the nitrogen, creating a specific vector for attack. If the electrophile is bulky, the "cone of attack" is restricted. You generally need 10-20°C higher temperatures for indoline compared to a simple aniline.
Q: I see a spot on TLC just above my indoline. Is it the product? A: Likely not. It is probably indole . Indole is less polar than indoline (due to the delocalized lone pair) and typically runs higher on silica gel. Perform a spot test: Indoles turn pink/red with Ehrlich’s reagent; Indolines do not react or turn a faint yellow.
References
-
Hartwig, J. F., et al. (2008). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions.[1] The Journal of Organic Chemistry.[1]
-
Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles.[2][3] Journal of the American Chemical Society.[4]
-
Cheong, P. H., et al. (2011).[5] Indolyne and Aryne Distortions and Nucleophilic Regioselectivities.[4] Journal of the American Chemical Society.[4]
-
BenchChem Technical Guides. (2025). Optimizing temperature and reaction time for indole/indoline synthesis.
-
Merck/Sigma-Aldrich. Buchwald-Hartwig Cross Coupling Reaction User Guide.
Sources
Technical Guide: Purification of 2-(Indolin-1-yl)nicotinic Acid
Executive Summary
The synthesis of 2-(indolin-1-yl)nicotinic acid typically involves a nucleophilic aromatic substitution (
Because both the product and the impurity contain nitrogenous heterocycles, standard silica chromatography often results in co-elution or "streaking." This guide details a self-validating purification logic based on the amphoteric nature of the product versus the basic nature of the impurity.
Module 1: The "Acid-Base Switch" Protocol (Primary Method)
This is the most robust method for removing indoline. It exploits the fact that the product possesses a carboxylic acid group (acidic), whereas indoline is a secondary amine (basic/neutral).
The Chemical Logic
-
High pH (>10): The product exists as a carboxylate salt (
), which is highly water-soluble. Indoline exists as a free base (neutral), which is highly lipophilic. -
Low pH (<4): The product reprotonates to its free acid form (
) and precipitates (or extracts into organics). Indoline forms a hydrochloride salt, which is water-soluble.
Step-by-Step Protocol
-
Dissolution (Basification):
-
Take the crude reaction mixture (likely a solid or oil).
-
Dissolve in 1.0 M NaOH (aq) . Use approximately 10 mL of base per gram of crude material.
-
Checkpoint: Ensure the pH is >12. The solution should be homogeneous. If solids remain, they are likely inorganic salts or bulk indoline; filter them off.
-
-
Organic Wash (Impurity Removal):
-
Extract the aqueous layer three times with an organic solvent (DCM or Ethyl Acetate).[1]
-
DCM (Dichloromethane) is preferred for indoline solubility.
-
Action: Discard the organic layers (these contain the unreacted indoline).
-
Validation: Spot the organic layer on TLC. It should show a high Rf spot corresponding to indoline.
-
-
Precipitation (Acidification):
-
Cool the aqueous layer to 0–5 °C in an ice bath.
-
Slowly add 1.0 M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 3–4.
-
Observation: The product, 2-(indolin-1-yl)nicotinic acid, should precipitate as a solid.
-
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (removes trapped NaCl) and then a small amount of cold diethyl ether (removes trace organic impurities).
-
Dry under vacuum.[2]
-
Workflow Visualization
Figure 1: The "Reverse Extraction" workflow separates the acidic product from the basic impurity by manipulating pH solubility profiles.
Module 2: Chromatography Troubleshooting
If the acid-base extraction is insufficient (e.g., formation of emulsions or zwitterionic solubility issues), chromatography is the secondary option. However, standard conditions often fail.
The Problem: "Streaking"
Carboxylic acids interact strongly with the silanols (
The Solution: Acid-Modified Eluent
You must suppress the ionization of the carboxylic acid on the silica.
-
Mobile Phase: DCM : Methanol (95:5) + 1% Acetic Acid .
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Protocol:
-
Pre-flush the column with the eluent containing the acid modifier.
-
Dissolve the crude in a minimum amount of DCM/MeOH.
-
Indoline (less polar, Rf ~0.8) will elute first.
-
The Product (more polar, Rf ~0.3–0.4) will elute later as a sharp band.
-
Module 3: Scavenging Resins (High-Throughput / Polishing)
For removing trace (<5%) indoline from nearly pure material without aqueous workup.
-
Reagent: PS-Isocyanate or PS-Benzaldehyde resin.
-
Mechanism: These resins react covalently with nucleophilic secondary amines (indoline) but cannot react with the tertiary amine/pyridine product or the carboxylic acid (under mild conditions).
-
Protocol:
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is missing after extraction | Product is amphoteric and formed a zwitterion at the wrong pH.[5] | Do not over-acidify.[5] The isoelectric point is likely near pH 3.5. If pH < 1, the pyridine ring protonates, making the product water-soluble again. Aim for pH 3–4. |
| Indoline persists after washing | Organic wash was inefficient or emulsion formed.[5] | Add brine to the aqueous layer to break emulsions.[5] Increase the number of organic washes (e.g., 5x instead of 3x). |
| Product is an oil, not a solid | Solvent occlusion or impurities preventing crystallization.[5] | Triturate the oil with diethyl ether or hexanes/EtOAc (1:1).[5] Scratch the flask wall to induce nucleation. |
| NMR shows "Indole" not "Indoline" | Oxidation occurred.[5] Indoline oxidizes to Indole easily. | Indole is not basic (pKa very low).[5] Acid washes won't remove it effectively. Use Module 2 (Chromatography) to separate Indole (non-polar) from the Product. |
Data Summary: Physicochemical Properties
| Component | Structure Type | pKa (Approx) | Solubility (pH 12) | Solubility (pH 3) |
| 2-(Indolin-1-yl)nicotinic acid | Pyridine + Acid | ~4.8 (Acid), ~3.0 (Pyridine H+) | High (Anionic) | Low (Neutral/Precipitate) |
| Indoline | Secondary Amine | ~4.9 (Conjugate Acid) | Low (Neutral) | High (Cationic) |
| Indole (Oxidation Byproduct) | Aromatic Heterocycle | -2.4 (Very Weak Base) | Low (Neutral) | Low (Neutral) |
References
-
General Synthesis of 2-Aminonicotinic Acids
-
Purification of Amphoteric Molecules
- Technique: The "Isoelectric Precipitation" method is standard for amino acid-like heterocycles.
-
Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
pKa Values of Indoline and Pyridine Derivatives
- Data: Indoline pKa (conjugate acid) is ~4.9; Nicotinic Acid pKa is 4.75.
-
Source: "pKa Data Compiled by R. Williams." Evans Group, Harvard University.
-
Chromatography of Carboxylic Acids
- Technique: Use of acetic acid modifiers to prevent tailing.
-
Source: "Flash Column Chromatography Guide." Sigma-Aldrich (Merck).
Sources
- 1. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Solving solubility issues of 2-(Indolin-1-yl)nicotinic acid in DMSO
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support guide for 2-(Indolin-1-yl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. We will address common solubility challenges in Dimethyl Sulfoxide (DMSO), providing a logical, step-by-step troubleshooting framework grounded in chemical principles.
Section 1: Foundational Knowledge - Understanding the Key Players
A firm grasp of the properties of both the solute and the solvent is the first step toward effective troubleshooting.
FAQ 1.1: What chemical properties of 2-(Indolin-1-yl)nicotinic acid affect its solubility in DMSO?
2-(Indolin-1-yl)nicotinic acid is a molecule with dual characteristics. Its structure consists of two key moieties:
-
Nicotinic Acid Backbone: This pyridinecarboxylic acid group is polar and, critically, acidic due to the carboxylic acid (-COOH) function. The pKa of the parent nicotinic acid is approximately 4.85. This acidic proton is the key to dramatically enhancing solubility through pH modification. In its neutral form, it can participate in hydrogen bonding.
-
Indoline Moiety: This bicyclic structure is largely nonpolar and hydrophobic.
The interplay between the polar, acidic nicotinic acid portion and the nonpolar indoline portion dictates its solubility profile. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the significant nonpolar surface area of the indoline group can limit solubility, especially at high concentrations.[1][2]
FAQ 1.2: What are the most critical properties of DMSO I should be aware of?
DMSO is an exceptional solvent for many drug discovery applications, but its properties must be respected to ensure reproducible results.[3]
-
Polar Aprotic Nature: DMSO has a high dielectric constant and polarity, allowing it to effectively solvate a wide range of polar and nonpolar molecules.[4]
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical point, as the presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[5] It is imperative to use anhydrous (dry) DMSO and handle it in a way that minimizes water exposure.
-
Thermal Stability: DMSO is thermally stable and can be heated to facilitate dissolution. It remains stable at temperatures below 150°C, with minimal decomposition even after hours at its boiling point (189°C).[6] This allows for a safe window for gentle heating.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds from DMSO stock solutions.[5] Once a compound crystallizes, it exists in a lower energy state and can be difficult to redissolve.
Section 2: Initial Stock Solution Preparation: A Best-Practice Protocol
This foundational protocol is designed to maximize the chances of successful dissolution from the start. Deviations from this process are a common source of solubility issues.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution
-
Pre-Weigh the Compound: Accurately weigh the required amount of 2-(Indolin-1-yl)nicotinic acid powder into a clean, dry, and appropriately sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Use High-Purity Solvent: Dispense fresh, anhydrous, high-purity DMSO (≥99.9%). Do not use DMSO from a bottle that has been open for an extended period without proper storage (e.g., with a desiccant).
-
Add Solvent to Solute: Add the calculated volume of anhydrous DMSO directly to the vial containing the compound powder. This ensures all the powder comes into contact with the solvent.
-
Immediate Agitation: Immediately cap the vial securely and vortex the solution vigorously for at least 2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source. Look for any visible particulates, cloudiness, or undissolved material. A fully dissolved solution should be clear and free of any solid matter.
-
Proper Storage: If the compound dissolves completely, the stock solution is ready. For storage, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C.
Section 3: Troubleshooting Common Solubility Issues
If the foundational protocol does not yield a clear solution, proceed through the following troubleshooting steps in order.
Troubleshooting Workflow
Caption: Deprotonation increases polarity and solubility.
Protocol for Base-Mediated Dissolution: This protocol should be performed cautiously, as the addition of a strong base is an irreversible chemical modification for that stock solution.
-
Choose a Base: A 1 M solution of Sodium Hydroxide (NaOH) in water is a common choice.
-
Calculate Stoichiometry: The goal is to add a slight molar excess of base relative to the compound. For a 10 mM solution, a 1.1 to 1.2 molar equivalent of base is a good starting point.
-
Add Base Dropwise: While vortexing the DMSO suspension, add the calculated amount of base solution dropwise.
-
Observe: The solution should clarify almost instantly as the highly soluble salt is formed.
-
Consider Water Content: Be aware that adding an aqueous base introduces water, which could be detrimental to downstream assays. If water is a concern, consider using a non-aqueous organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
| Base | Molar Equivalence | Considerations |
| 1M NaOH (aq) | 1.1 - 1.2 eq. | Effective and common. Introduces a small amount of water. |
| DBU | 1.1 - 1.2 eq. | Strong, non-nucleophilic organic base. Avoids introducing water. |
References
-
Al-Obaidi, Z. et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
Al-Obaidi, Z. et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Index of /. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. [Link]
-
Gallagher, K. et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Multiple Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
-
Di Donato, N. et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Multiple Authors. (2022, February 5). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture? ResearchGate. [Link]
-
Veeprho. (n.d.). Power of Sonication in Pharma Industry. [Link]
-
Alchem.Pharmtech. (n.d.). CAS N/A | 2-(Indolin-1-yl)nicotinic acid. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
Ahmed, F. et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
Sources
Reaction Integrity Support Center: Minimizing Decarboxylation
Current Status: Operational Ticket Focus: Preservation of Carboxyl Groups during Synthesis Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Reaction Integrity Support Center. You are likely here because your carboxylic acid—or a critical intermediate—is vanishing, leaving behind a proton in its place. Decarboxylation is thermodynamically favorable (
This guide treats decarboxylation not as a random event, but as a specific mechanistic failure mode that can be engineered out of your workflow. We focus on the two most prevalent "leak points": Thermal Instability of
Module 1: The -Carbonyl Trap (Thermal Instability)
The most common source of unintentional decarboxylation occurs in
The Mechanism: Know Your Enemy
The reaction proceeds through a 6-membered cyclic transition state (TS) . This requires the free acid proton to bridge with the carbonyl oxygen. If you break this bridge, you stop the reaction.
Figure 1: The mechanistic pathway of thermal decarboxylation. Blocking the cyclic transition state is the primary control point.
Protocol 1: Safe Hydrolysis of
-Keto Esters
Objective: Hydrolyze the ester to the acid without triggering the loss of
The Logic: Standard NaOH/Reflux conditions are disastrous because the high heat promotes the TS, and subsequent acidic workup generates the labile free acid. We must use the "Cold Lithium" method. Lithium coordinates tightly to the carboxylate, stabilizing it, while the reaction remains basic to prevent TS formation [1].
Step-by-Step Workflow:
-
Dissolution: Dissolve
-keto ester in THF/Water (4:1). -
Reagent: Add 1.2 equiv LiOH·H2O (Lithium Hydroxide).
-
Why? LiOH is milder than NaOH and the
cation provides a "chelate effect" that stabilizes the dicarbonyl system.
-
-
Temperature: Stir at 0°C to Room Temperature . DO NOT HEAT.
-
Monitoring: Monitor by TLC. If slow, extend time rather than raising temp.
-
-
Workup (The Critical Step):
-
Most protocols fail here. Do not acidify to pH 1.
-
Acidify carefully with 1M HCl or citric acid to pH 4–5 (just enough to protonate the carboxylate but not force the equilibrium entirely to the free acid if it's highly unstable).
-
Extraction: Extract immediately into cold EtOAc.
-
Drying: Dry over
and concentrate at bath temp < 30°C .
-
Module 2: Metal-Catalyzed Protodecarboxylation
In cross-coupling reactions (Suzuki, Heck) involving benzoic acids, the metal center (Pd, Cu, Ag) can inadvertently catalyze the loss of
The Mechanism: The Ag/Cu Factor
While Palladium (Pd) is the coupling engine, additives like Silver (Ag) and Copper (Cu) salts are often used to activate bonds.[2] However, Ag(I) and Cu(I) are excellent at inserting into the
Troubleshooting Matrix: Preserving the Acid in Cross-Couplings
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use | Stronger, bulky bases facilitate the coupling cycle (transmetallation) faster than the decarboxylation cycle. |
| Additives | AVOID Ag/Cu salts | Silver (I) lowers the activation energy for decarboxylation significantly (often used intentionally for this purpose). If you need to keep the acid, remove the silver. |
| Temperature | Keep < 80°C | Decarboxylative palladation usually requires T > 100°C (unless ortho-substituted). Lower T favors standard oxidative addition. |
| Ligand | Use Bulky Phosphines (e.g., XPhos, SPhos) | Electron-rich, bulky ligands accelerate the reductive elimination step, "outrunning" the decarboxylation side reaction. |
Module 3: Isolation & Workup (The "Rotavap" Effect)
Many researchers successfully synthesize their product, only to destroy it during solvent removal.
FAQ: Why did my product degrade on the rotavap? A: As solvent is removed, the concentration of the acid increases, promoting intermolecular protonation and the formation of the cyclic TS. Furthermore, the heat of the water bath supplies the activation energy.
The "Lyophilization Lock" Protocol: If your acid is thermally sensitive:
-
Perform the reaction/hydrolysis.
-
Adjust pH to neutral/slightly basic (pH 7-8) to form the Sodium or Lithium Salt .
-
Do not evaporate. Flash freeze the aqueous solution.
-
Lyophilize (Freeze Dry).
-
Result: You isolate the carboxylate salt. This is indefinitely stable compared to the free acid. The salt cannot form the 6-membered H-bonded transition state.
-
Summary Decision Tree
Use this logic flow to determine the correct mitigation strategy for your specific synthesis.
Figure 2: Strategic decision tree for selecting the appropriate stabilization method.
References
-
Master Organic Chemistry. (2022).[3] Decarboxylation of Beta-Keto Acids. [Link]
-
Goossen, L. J., et al. (2010).[2] Decarboxylative cross-coupling of aryl triflates with aryl carboxylates using a Pd–Ag catalyst system. Wikipedia Summary/Primary Source Context. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link][3][4][5][6][7]
-
Organic Chemistry Portal. (2023). Decarboxylation Strategies and Prevention. [Link]
Sources
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Catalyst selection for optimizing indoline-nicotinic acid coupling
Welcome to the Reaction Optimization Center . You are accessing the technical support module for Heterocycle Amide Coupling , specifically tailored for the Indoline-Nicotinic Acid system.
This guide moves beyond generic textbook advice. It addresses the specific electronic and steric clashes inherent to coupling a sterically constrained secondary amine (indoline) with an electron-deficient, basic heteroaromatic acid (nicotinic acid).
Quick Diagnostic: Select Your Pathway
Before proceeding, identify your primary constraint using the decision matrix below.
Figure 1: Decision matrix for catalyst selection based on reaction scale and priorities.
Module 1: The Industrial Standard (T3P System)
Recommended for: Scalable synthesis, chiral substrates, and ease of purification.[1]
The Logic: Indoline is a secondary amine with significant steric drag. Nicotinic acid is zwitterionic and poorly soluble in non-polar solvents. T3P (Propylphosphonic anhydride) is superior here because:
-
Solubility: It is supplied in EtOAc or DMF, compatible with organic synthesis.
-
Epimerization Control: If your indoline has a chiral center (e.g., 2-substituted), T3P shows the lowest rate of racemization among coupling reagents [1].
-
Base Synergy: T3P works exceptionally well with pyridine as the base/co-solvent. Since you are already coupling a pyridine derivative (nicotinic acid), the system is chemically consistent.
Protocol: T3P-Mediated Coupling
-
Dissolution: Charge Nicotinic Acid (1.0 equiv) and Indoline (1.1 equiv) into a reactor.
-
Solvent: Add EtOAc (5–10 volumes). If solubility is poor, use 2-MeTHF or add minimal DMF (1 volume).
-
Base: Add Pyridine (3.0–5.0 equiv).[2] Note: Pyridine acts as both base and acylation catalyst.[3]
-
Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2–1.5 equiv) dropwise over 20 minutes.
-
Critical: Exotherm control is vital to prevent background hydrolysis of T3P.
-
-
Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours.
-
Workup: Quench with water. The byproduct (propylphosphonic acid) is water-soluble.[4] Wash organic layer with 1M HCl (to remove excess pyridine) and NaHCO₃.
Troubleshooting Q&A:
Q: The reaction is stuck at 60% conversion. A: Nicotinic acid can form an unreactive N-acyl salt with itself. Solution: Increase T3P to 2.0 equiv and heat to 45°C. T3P is thermally stable compared to EDC.
Q: I see a new impurity spot. A: Check for "dimerization" of the nicotinic acid (anhydride formation) if the amine addition was too slow. Ensure Indoline is present before T3P addition.
Module 2: The "Brute Force" Method (HATU)
Recommended for: Small-scale discovery chemistry, stubborn substrates, or when T3P fails.
The Logic: Nicotinic acid is electron-deficient, making the carboxylate oxygen a poor nucleophile for attacking the coupling reagent. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the OAt-active ester . The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), accelerating the attack of the sterically hindered indoline [2].
Protocol: HATU Activation
-
Activation: Dissolve Nicotinic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 mins to form the activated ester (yellow color change).
-
Coupling: Add Indoline (1.1 equiv) followed by additional DIPEA (1.0 equiv).
-
Reaction: Stir at Room Temperature for 1–2 hours.
Troubleshooting Q&A:
Q: My yield is low, and I see a mass corresponding to +99 Da. A: This is Guanidinylation . The indoline reacted directly with the uronium salt of HATU instead of the activated ester. Solution: Ensure the acid activation step (Step 1) is given 5–10 minutes before adding the amine. Alternatively, switch to PyAOP (phosphonium salt) which cannot guanidinylate amines.
Q: The pyridine nitrogen of nicotinic acid is interfering. A: The pyridine N can attack the activated ester, forming N-acyl pyridinium species. Solution: Use HOAt as an additive. It outcompetes the intermolecular pyridine attack.
Module 3: Advanced Optimization (Catalytic Direct Amidation)
Recommended for: Green chemistry, atom economy, and avoiding toxic coupling byproducts.
The Logic: Standard reagents (HATU, EDC) produce stoichiometric waste. Boronic Acid Catalysis (specifically MIBA : 5-methoxy-2-iodophenylboronic acid) allows direct condensation of the acid and amine with only water as a byproduct. The boron catalyst activates the carboxylic acid by forming a mixed anhydride-like species (acyl borate) that is highly reactive toward amines but stable to the pyridine nitrogen [3].
Figure 2: Catalytic cycle of Boronic Acid mediated amidation (MIBA catalyst).
Protocol: MIBA Catalysis
-
Setup: Use a flask equipped with a Dean-Stark trap or activated 4Å Molecular Sieves.
-
Mix: Combine Nicotinic Acid (1.0 equiv), Indoline (1.0 equiv), and MIBA catalyst (10 mol%).
-
Solvent: Fluorobenzene or Toluene (non-polar solvents favor the tight ion pair transition state).
-
Conditions: Reflux (110°C) for 12–24 hours.
-
Purification: Simple filtration (to remove sieves) and acid/base wash. The catalyst can often be recovered.[2][5]
Summary of Performance Metrics
| Feature | T3P (Standard) | HATU (Difficult) | MIBA (Green) |
| Yield (Typical) | 85–95% | 90–98% | 70–85% |
| Cost | Low (Bulk) | High | Low (Catalytic) |
| Atom Economy | Medium | Poor (Large waste) | Excellent |
| Purification | Aqueous Wash | Column Chromatography | Filtration/Wash |
| Pyridine Tolerance | High (with Pyridine base) | Medium (Needs HOAt) | High |
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Al-Zoubi, R. M., et al. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study." The Journal of Organic Chemistry, 77(12), 5411–5427. Link
Sources
Overcoming steric hindrance in 2-substituted nicotinic acid synthesis
Ticket System Status: 🟢 OPERATIONAL Current Agent: Senior Application Scientist (Process Chemistry Division) Topic: Overcoming Steric Hindrance in Pyridine-3-Carboxylic Acid Scaffolds
🛠️ System Overview & Diagnostics
Welcome to the technical support hub for the 2-substituted nicotinic acid scaffold.
The Core Conflict: You are attempting to install a substituent at the C2 position of a pyridine ring that already possesses a carboxylic acid (or ester) at C3. Error Code: STERIC_CLASH_C2_C3 + N_LONE_PAIR_INTERFERENCE
This transformation is notoriously difficult because the C2 position is "squeezed" between the bulky C3-carbonyl group and the electronic repulsion of the pyridine nitrogen lone pair. Standard protocols often result in:
-
No Reaction (Steric shielding of the active site).
-
Regioisomeric Impurities (Attack at C4 or C6).
-
Catalyst Death (Pd-poisoning by the pyridine nitrogen).
Below are the troubleshooting guides (Tickets) for the three most common failure modes.
🎫 Ticket #001: Suzuki-Miyaura Coupling Stalls or Fails
User Issue: "I have 2-chloronicotinic acid (or ester), but Suzuki coupling with bulky boronic acids yields <10%. The catalyst turns black immediately."
🔬 Root Cause Analysis
-
Oxidative Addition Failure: The C2-Cl bond is sterically crowded by the C3-ester. Standard Pd(0) species cannot access the bond to insert.
-
N-Coordination: The pyridine nitrogen coordinates to the Palladium, displacing the phosphine ligand and killing the catalytic cycle (formation of inactive Pd(Py)2Cl2 species).
🔧 The Protocol: "The Bulky Commander"
To fix this, you must use a catalyst system that is more sterically demanding than the substrate to force the reaction open, or use a "throw-away" ligand system (PEPPSI).
Recommended System:
-
Catalyst: Pd-PEPPSI-IPr (or Pd-PEPPSI-IPent for extreme bulk).
-
Alternative: Pd2(dba)3 + SPhos or XPhos (Buchwald Ligands).
-
Base: K3PO4 (anhydrous) in Toluene/Water (20:1). Carbonates often fail here.
Step-by-Step Troubleshooting:
-
Switch Ligand: If using PPh3, stop immediately. Switch to SPhos . The methoxy groups on SPhos interact with the Pd center to prevent the pyridine nitrogen from binding (catalyst poisoning).
-
Pre-activation: Do not mix everything at once. Stir the Pd source and Ligand in the solvent for 30 mins before adding the substrate.
-
Temperature: These sterically hindered couplings often require 100°C+.
📊 Data: Ligand Performance on 2-Cl-Nicotinates
| Ligand / Catalyst | Yield (2-o-tolyl substitution) | Notes |
| Pd(PPh3)4 | < 5% | Catalyst poisoning observed. |
| Pd(dppf)Cl2 | 15% | Standard bidentate fails. |
| Pd-PEPPSI-IPr | 88% | Stabilized NHC overcomes poisoning. |
| SPhos Gen-2 | 92% | Best for very bulky aryl partners. |
🎫 Ticket #002: Directed Ortho Metalation (DoM) "Wrong Way" Errors
User Issue: "I am trying to lithiate nicotinic acid (using the carboxylate as a Directing Group) to quench with an electrophile at C2. I keep getting addition to the ring (dimerization) or attack at C4."
🔬 Root Cause Analysis
-
Nucleophilic Attack: n-Butyllithium (n-BuLi) is a nucleophile. It prefers to attack the pyridine ring (C2 or C6) like a Michael acceptor rather than acting as a base.
-
The "Acidic" Trap: The C4 proton is thermodynamically more acidic than C2, even though C2 is closer to the directing group (kinetic vs. thermodynamic control).
🔧 The Protocol: The "LiTMP" Method
You must switch from a nucleophilic base to a non-nucleophilic, extremely bulky base.
Recommended Reagents:
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is too fat to attack the ring nucleophilically.
-
Directing Group: Convert the acid to a Diethylamide (-CONEt2) or Oxazoline . The free acid requires 2 equivalents of base and is often insoluble.
The "BF3 Switch" Trick (Advanced): If you must hit C4 or C6, or if C2 is blocked, adding a Lewis Acid changes the outcome.
-
Without BF3: LiTMP coordinates to the Directing Group → Deprotonates C2 .
-
With BF3[1]·OEt2: BF3 blocks the Nitrogen lone pair and sterically crowds C2 → Deprotonates C4/C6 .
🖌️ Workflow Visualization (DoM Logic)
Caption: Logical flow for selecting the correct base in Directed Ortho Metalation to avoid ring destruction.
🎫 Ticket #003: Radical Functionalization (Minisci Reaction)
User Issue: "I need to add an alkyl group (e.g., tert-butyl or adamantyl) to C2. I don't have the halogenated precursor for Suzuki. Can I use Minisci?"
🔬 Root Cause Analysis
Standard Minisci reactions (Ag/Persulfate) on nicotinic acid often give mixtures of C2, C4, and C6 isomers because the radical lacks strong regiochemical guidance.
🔧 The Protocol: N-Oxide Activation
The most robust way to force C2 substitution is to oxidize the nitrogen first.
-
Step 1 (Oxidation): Treat Nicotinic ester with mCPBA or Urea Hydrogen Peroxide to form the Pyridine N-Oxide .
-
Step 2 (Functionalization): The N-oxide oxygen creates a dipole that strongly activates C2 for radical attack and coordinates with reagents.
-
Step 3 (Reduction): Remove the N-oxide with PCl3 or Zn/NH4Cl.
Why this works: The N-oxide oxygen acts as a "landing pad" for the incoming radical species, guiding it specifically to the ortho (C2) position, overcoming the steric bulk of the C3-ester.
🎫 Ticket #004: The "Nuclear Option" (De Novo Synthesis)
User Issue: "Nothing works. The group I need to install is massive (e.g., a fully substituted aryl or tertiary alkyl), and the Suzuki fails even with SPhos."
🔧 The Protocol: Bohlmann-Rahtz Synthesis
Stop trying to functionalize the ring. Build the ring around the steric bulk.
Methodology:
-
Reactants: Combine an enamine (containing your bulky group) with an ethynyl ketone (propargyl aldehyde equivalent).
-
Mechanism: Michael addition followed by cyclodehydration.[2]
-
Advantage: Steric hindrance is irrelevant because the bond is formed before the ring closes.
📚 References & Authority
Citations below link to the specific methodologies adapted for this guide.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry – A European Journal, 2006.
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
-
Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 2005.
-
Fagnou, K., et al. "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005.
-
Bagley, M. C., et al. "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Application." Chemical Communications, 2009.
For further assistance, please submit a log of your specific substrate structure and the base/solvent system used.
Sources
Validation & Comparative
Structural Elucidation and Impurity Profiling of 2-(Indolin-1-yl)nicotinic Acid: A Comparative NMR Guide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of kinase inhibitors and acridine-based pharmacophores, 2-(indolin-1-yl)nicotinic acid serves as a critical intermediate. Its synthesis typically involves the nucleophilic aromatic substitution (
This guide compares the 1H NMR performance of the target product against its primary precursors (alternatives/impurities). Unlike Mass Spectrometry (MS), which confirms molecular weight, NMR provides the structural certainty required to verify the regiochemistry of the
Key Takeaway: The diagnostic "performance" of this NMR protocol lies in monitoring three specific shift regions: the deshielding of the indoline
Structural Analysis & Assignment Logic
To interpret the spectrum accurately, we must deconstruct the molecule into two magnetically distinct domains: the Nicotinic Acid Core (electron-poor) and the Indoline Moiety (electron-rich).
The Target Structure
-
Formula:
-
Key Features:
-
Pyridine Ring: Trisubstituted (2, 3-positions substituted). Protons at H4, H5, H6.[1]
-
Indoline Ring: Bicyclic system.
and (aliphatic triplets) + 4 aromatic protons. -
Carboxylic Acid: Labile proton, highly deshielded.
-
Diagram 1: Structural Connectivity & Assignment Logic
Figure 1: Logic flow for assigning key diagnostic signals based on electronic environments.
Comparative Analysis: Product vs. Alternatives
In a synthetic context, the "alternatives" are the starting materials that may persist as impurities. The table below contrasts the Target Product with 2-Chloronicotinic Acid (SM1) and Indoline (SM2).
Experimental Conditions:
-
Frequency: 400 MHz or higher.
-
Solvent: DMSO-
(Preferred for solubility of the carboxylic acid and preventing exchange of the COOH proton). -
Temperature: 298 K.
Table 1: Comparative Chemical Shift Data (
, ppm)
| Proton Assignment | Target Product | Alt A: 2-Chloronicotinic Acid | Alt B: Indoline | Diagnostic Note |
| COOH | 12.8 - 13.5 (br s) | 13.5 - 14.0 (br s) | N/A | Broad; indicates acid integrity. |
| Pyridine H6 ( | 8.35 (dd) | 8.55 (dd) | N/A | Upfield shift in product due to mesomeric donation from Indoline N. |
| Pyridine H4 ( | 8.05 (dd) | 8.20 (dd) | N/A | Sensitive to COOH anisotropy. |
| Pyridine H5 ( | 6.90 (dd) | 7.55 (dd) | N/A | Major Diagnostic: Significant upfield shift in product ( |
| Indoline N-H | Absent | N/A | ~5.5 (br s) | Disappearance confirms |
| Indoline N-CH2 | 4.10 (t) | N/A | 3.45 (t) | Major Diagnostic: Downfield shift ( |
| Indoline Ar-CH2 | 3.15 (t) | N/A | 2.95 (t) | Minor shift; confirms ring integrity. |
Technical Insight: The most reliable indicator of reaction completion is not the aromatic region (which can be crowded), but the aliphatic region . The shift of the indoline
triplet from ~3.45 ppm (in free indoline) to ~4.10 ppm (in the product) is unambiguous.
Experimental Protocol: Validating Purity
To ensure high-fidelity data for publication or regulatory filing, follow this specific preparation protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid product. Note: Ensure the sample is free of residual solvents (EtOAc/DCM) which can overlap with the aliphatic region.
-
Dissolve in 0.6 mL DMSO-
. -
Critical: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as the acid may adsorb to filter media.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30 (Standard proton).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher to allow full relaxation of the carboxyl proton for accurate integration.
-
Scans (NS): 16–32 scans are sufficient for >95% purity; use 64+ scans for impurity profiling (<1%).
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the broad COOH peak.
-
Baseline Correction: Use a polynomial fit (Bernstein) to flatten the baseline, ensuring accurate integration of the aliphatic triplets.
-
Diagram 2: Reaction Monitoring Workflow
Figure 2: Decision tree for reaction monitoring using 1H NMR markers.
Comparative Performance: NMR vs. Mass Spectrometry
While LC-MS is faster for high-throughput screening, NMR offers superior "performance" in structural validation for this specific scaffold.
| Feature | 1H NMR | LC-MS (ESI) |
| Regiochemistry | High. Coupling constants ( | Low. Cannot easily distinguish between 2-(indolin-1-yl) and 4-(indolin-1-yl) isomers without complex fragmentation studies. |
| Quantification | Absolute. qNMR can determine purity without a reference standard. | Relative. Requires a calibration curve; ionization efficiency varies between SM and Product. |
| Impurity ID | Structural. Can identify what the impurity is (e.g., trapped solvent, dimer). | Mass-based. Only gives m/z; cannot identify isomers or inorganic salts. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (General reference for Pyridine chemical shifts and coupling constants). Link
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . (Source for Indoline substituent increments). Link
-
World Health Organization. "The International Pharmacopoeia: Nicotinic Acid." (Reference for Nicotinic Acid core shifts). Link
Sources
Comprehensive Guide: Mass Spectrometry Fragmentation of 2-(Indolin-1-yl)nicotinic Acid
Executive Summary
2-(Indolin-1-yl)nicotinic acid (C₁₄H₁₂N₂O₂) is a critical scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors and anti-inflammatory agents.[1] Its structural characterization relies heavily on understanding its unique mass spectrometry (MS) behavior, particularly the interplay between the electron-rich indoline ring and the electron-deficient pyridine carboxylic acid moiety.
This guide provides an in-depth analysis of the fragmentation patterns of 2-(Indolin-1-yl)nicotinic acid using Electrospray Ionization (ESI) MS/MS. It compares this molecule's behavior against its oxidized analog, 2-(Indol-1-yl)nicotinic acid , offering a vital reference for researchers distinguishing between these common synthetic impurities.[1]
Part 1: Structural Analysis & Theoretical Fragmentation
The fragmentation of 2-(Indolin-1-yl)nicotinic acid is governed by three primary structural features:
-
The Carboxylic Acid (-COOH): The most labile group, prone to neutral loss of CO₂ (decarboxylation).[1]
-
The C-N Linker: The bond connecting the indoline nitrogen to the pyridine ring (C2 position).[1]
-
The Indoline Ring: A saturated bicyclic system susceptible to dehydrogenation (aromatization) to form an indole.[1]
Predicted Ionization Behavior[1][2][3]
-
Ionization Mode: Positive ESI (+ESI) is preferred due to the basic nitrogen on the pyridine ring.[1]
-
Precursor Ion: Protonated molecule
.[1][2][3] -
Exact Mass: 240.0899 Da.[1]
-
Observed m/z: 241.0972.[1]
Key Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule follows a distinct breakdown pathway:
-
Primary Pathway (Decarboxylation): The loss of 44 Da (CO₂) is the dominant transition, driven by the stability of the resulting 2-(indolin-1-yl)pyridine cation.
-
Secondary Pathway (Dehydrogenation): Loss of 2 Da (H₂) to form the aromatized indole derivative.[1] This can occur in-source or in the collision cell.
-
Tertiary Pathway (Linker Cleavage): At high collision energies, the C-N bond breaks, generating characteristic pyridine or indoline fragments.[1]
Part 2: Comparative Analysis
Scenario: Distinguishing the Target from its Oxidized Impurity
In drug development, a common challenge is separating the active indoline intermediate from its over-oxidized indole analog.[1] The table below compares their MS/MS performance to guide method development.
Table 1: Comparative MS/MS Profiling
| Feature | Target: 2-(Indolin-1-yl)nicotinic acid | Alternative: 2-(Indol-1-yl)nicotinic acid | Implication for Researchers |
| Precursor Ion (m/z) | 241.1 | 239.1 | A 2 Da difference requires high-resolution MS for definitive separation if co-eluting. |
| Dominant Fragment | m/z 197 (Loss of CO₂) | m/z 195 (Loss of CO₂) | Both follow the decarboxylation pathway, maintaining the 2 Da offset.[1] |
| Stability (In-Source) | Moderate ; prone to in-source oxidation (loss of H₂) to form m/z 239. | High ; highly stable aromatic system.[1] | Critical: In-source fragmentation of the Indoline can produce a false positive for the Indole impurity. |
| Collision Energy (CE) | Requires lower CE (15-25 eV) for fragmentation.[1] | Requires higher CE (30-45 eV) due to aromatic stability.[1] | Use CE ramping to distinguish the two if resolution is low.[1] |
| Diagnostic Fragment | m/z 118/119 (Indoline radical cation). | m/z 116 (Indole cation).[1] | Specific marker ions for structural confirmation.[1] |
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic breakdown of 2-(Indolin-1-yl)nicotinic acid under ESI-MS/MS conditions.
Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway of 2-(Indolin-1-yl)nicotinic acid showing decarboxylation as the primary event.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for Triple Quadrupole (QqQ) systems but is adaptable to Q-TOF.[1] It includes a self-validating "In-Source Stability Check" to ensure the indoline is not artificially oxidizing to indole during analysis.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-(Indolin-1-yl)nicotinic acid in 1 mL DMSO.
-
Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Note: Avoid Methanol if transesterification is suspected, though unlikely here.[1]
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
MS Source Parameters (ESI+)[1][3][6]
-
Gas Temp: 300°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: CRITICAL STEP. [1]
MRM Transitions (Quantitation)
Use these transitions for specific detection:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 241.1 | 197.1 | 15 - 20 | High intensity, stable.[1] |
| Qualifier 1 | 241.1 | 119.1 | 30 - 35 | Structural confirmation (Indoline ring).[1] |
| Qualifier 2 | 241.1 | 79.1 | 40 - 45 | Pyridine ring confirmation.[1] |
Part 5: Experimental Workflow Diagram
Caption: Figure 2. MRM workflow for the specific quantitation of 2-(Indolin-1-yl)nicotinic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid.[1] Retrieved from [Link][1]
-
Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry.[1][5] Rapid Communications in Mass Spectrometry.[1][5] Retrieved from [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in ESI-MS/MS.[1] Journal of Mass Spectrometry.[1] (Contextual grounding for Indoline/Indole fragmentation rules).
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR Validation of 2-(Indolin-1-yl)nicotinic Acid: A Comparative Analytical Guide
Executive Summary
This guide provides a technical framework for the characterization of 2-(Indolin-1-yl)nicotinic acid using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, this document focuses on the comparative analysis necessary for drug development: distinguishing the target molecule from its precursors (synthesis validation) and selecting the optimal sampling technique (ATR vs. Transmission) to minimize artifacts common to carboxylic acid derivatives.
Key Insight: The definitive spectroscopic proof of 2-(Indolin-1-yl)nicotinic acid synthesis is the complete disappearance of the secondary amine N-H stretch (3300–3500 cm⁻¹) from the indoline precursor, concurrent with the retention of the carboxylic acid carbonyl stretch (1680–1720 cm⁻¹) .
Technical Deep Dive: Functional Group Assignments
To validate the structure of 2-(Indolin-1-yl)nicotinic acid, one must deconstruct the molecule into its constituent vibrational modes. The molecule consists of a pyridine ring fused to a carboxylic acid, coupled with an indoline ring via a tertiary nitrogen.
Comparative Spectral Data: Precursors vs. Product
The following table contrasts the expected spectral features of the starting materials against the target product. This serves as your primary validation checklist.
| Functional Group | Mode | Indoline (Precursor) | Nicotinic Acid (Precursor) | Target: 2-(Indolin-1-yl)nicotinic acid | Validation Status |
| Amine (N-H) | Stretch | 3350–3450 cm⁻¹ (Medium, Sharp) | N/A | ABSENT | CRITICAL PROOF |
| Carboxylic Acid (O-H) | Stretch | N/A | 2500–3300 cm⁻¹ (Very Broad) | 2500–3300 cm⁻¹ (Broad) | Retained |
| Carbonyl (C=O) | Stretch | N/A | 1680–1720 cm⁻¹ (Strong) | 1680–1715 cm⁻¹ (Strong) | Retained |
| C=N / C=C (Pyridine) | Ring Stretch | N/A | 1580–1600 cm⁻¹ | 1570–1595 cm⁻¹ | Shifted (Conjugation) |
| C-N (Aromatic) | Stretch | 1250–1350 cm⁻¹ | ~1300 cm⁻¹ | 1300–1360 cm⁻¹ | New C-N bond formed |
Expert Note: The C=O stretch frequency is highly sensitive to hydrogen bonding. In the solid state (dimer form), it appears lower (~1690 cm⁻¹). In dilute solution (monomer), it shifts higher (~1730 cm⁻¹).
Comparative Analysis: Sampling Methodologies
Selecting the wrong sampling technique for carboxylic acids can lead to false negatives due to spectral artifacts. Below is a comparison of Attenuated Total Reflectance (ATR) versus KBr Pellet transmission.
Method A: Diamond ATR (Recommended)
-
Mechanism: Direct contact with a high-refractive-index crystal (Diamond/ZnSe).
-
Pros:
-
Zero Sample Prep: No grinding or pressing required.
-
Reproducibility: Eliminates pathlength variations.
-
Inertness: No ion exchange with the sample.
-
-
Cons: Lower sensitivity for trace impurities (<1%).
-
Verdict: Superior for Routine QC. The lack of sample preparation prevents moisture uptake, which is critical for analyzing the broad O-H stretch of the nicotinic acid moiety.
Method B: KBr Pellet (Transmission)
-
Mechanism: Sample ground with KBr powder and pressed into a transparent disc.[1]
-
Pros: High sensitivity; classic library standard.[1]
-
Cons:
-
Hygroscopic: KBr absorbs atmospheric water, creating a broad O-H band at 3400 cm⁻¹ that masks the critical N-H disappearance validation.
-
Ion Exchange: Under pressure, carboxylic acids can react with KBr to form potassium salts (carboxylate), shifting the C=O peak from ~1700 cm⁻¹ to ~1550–1600 cm⁻¹ (asymmetric COO⁻).
-
-
Verdict: High Risk. Only use if strictly controlled dry-box conditions are available.
Visualization of Analytical Logic
Diagram 1: Synthesis Validation Decision Tree
This logic flow guides the researcher through the spectral confirmation process.
Caption: Logical workflow for confirming the synthesis of 2-(Indolin-1-yl)nicotinic acid based on spectral features.
Diagram 2: Method Selection Matrix
A guide to choosing between ATR and KBr based on analytical needs.
Caption: Decision matrix for selecting the appropriate FTIR sampling technique.
Experimental Protocol: ATR-FTIR Characterization
Objective
To obtain a high-resolution spectrum of 2-(Indolin-1-yl)nicotinic acid free from atmospheric water interference.
Equipment
-
Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR.
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Methodology
-
System Blanking:
-
Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.
-
Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
-
Sample Application:
-
Place approximately 2–5 mg of the solid 2-(Indolin-1-yl)nicotinic acid directly onto the center of the diamond crystal.
-
Note: Ensure the sample covers the "sweet spot" (the active area of the crystal).
-
-
Compression:
-
Lower the pressure arm (anvil) until the force gauge registers the optimal pressure (typically 80–100 N for solid powders).
-
Scientific Rationale: High pressure ensures intimate contact between the solid and the crystal, maximizing the evanescent wave penetration depth (~2 µm) [1].
-
-
Data Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Perform Automatic Baseline Correction and ATR Correction (if quantitative comparison to transmission libraries is required).
-
-
Post-Run Analysis:
-
Identify the C=O peak (~1700 cm⁻¹).
-
Verify the baseline between 3300–3500 cm⁻¹ is flat (confirming absence of N-H).
-
References
-
NIST Chemistry WebBook. Indole IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]
-
NIST Chemistry WebBook. Nicotinic Acid IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]
Sources
Comparative Bioactivity Guide: 2-(Indolin-1-yl)nicotinic Acid vs. Nicotinic Acid
[1]
Executive Summary
Nicotinic Acid (Niacin) is the quintessential agonist for the GPR109A (HCAR2) receptor, primarily used to modulate lipid profiles (lowering LDL/VLDL, raising HDL) and inducing a characteristic cutaneous flushing side effect via prostaglandin (PG) release.
2-(Indolin-1-yl)nicotinic acid represents a structural evolution where the 2-position is substituted with a bulky, lipophilic indoline ring.[1] Based on Structure-Activity Relationship (SAR) principles of 2-anilinonicotinic acids (e.g., niflumic acid, flunixin), this modification typically abolishes GPR109A affinity due to steric hindrance while conferring potent COX-1/COX-2 inhibitory activity .[1] Consequently, this compound functions primarily as a non-steroidal anti-inflammatory drug (NSAID) rather than a lipid-lowering agent.
| Feature | Nicotinic Acid | 2-(Indolin-1-yl)nicotinic Acid |
| Primary Target | GPR109A (HCAR2) | Cyclooxygenase (COX-1/COX-2) |
| Primary Bioactivity | Antilipolytic, Lipid Regulation | Anti-inflammatory, Analgesic |
| Mechanism | G | Inhibition of Prostaglandin Synthesis |
| Key Side Effect | Cutaneous Flushing (PG-mediated) | GI Irritation (NSAID-class effect) |
| Physicochemical | Hydrophilic, Small Molecule | Lipophilic, Bulky Pharmacophore |
Chemical & Structural Basis[2][3][4][5][6][7]
The functional divergence stems from the steric and electronic properties of the substituent at the C2 position of the pyridine ring.
-
Nicotinic Acid: Features a small hydrogen at C2.[1] This allows the carboxylic acid to form a critical salt bridge with Arg111 in the GPR109A transmembrane binding pocket, while the pyridine ring fits into a narrow hydrophobic cleft [1].
-
2-(Indolin-1-yl)nicotinic acid: The C2 position is occupied by a rigid indoline (2,3-dihydroindole) ring attached via the nitrogen.[1] This large, hydrophobic group:
-
Clashes with the GPR109A pocket , preventing the necessary orthosteric binding for receptor activation.
-
Mimics the Arachidonic Acid transition state , fitting the hydrophobic channel of COX enzymes, a hallmark of the fenamate and nicotinic acid class of NSAIDs (e.g., Clonixin, Niflumic acid) [2].
-
Pharmacodynamics: The Core Comparison
A. Nicotinic Acid: The GPR109A Agonist
Nicotinic acid binds GPR109A on adipocytes and immune cells.[2]
-
Lipid Metabolism: Activation of GPR109A (G
i-coupled) inhibits adenylyl cyclase, reducing cAMP. This deactivates Protein Kinase A (PKA) and Hormone Sensitive Lipase (HSL), blocking the hydrolysis of triglycerides into free fatty acids (FFAs). Reduced liver FFA flux lowers VLDL and LDL synthesis [3]. -
Flushing Mechanism: In Langerhans cells and keratinocytes, GPR109A activation triggers the
-arrestin pathway, activating ERK1/2 and Cytosolic Phospholipase A2 (cPLA2). This releases arachidonic acid, which COX-1/COX-2 converts into PGD2 and PGE2 , causing vasodilation (flushing) [4].
B. 2-(Indolin-1-yl)nicotinic Acid: The COX Inhibitor
By incorporating the indolinyl group, this molecule acts downstream of the flushing pathway.[1]
-
Anti-Inflammatory Action: It directly inhibits the COX enzymes (COX-1 and COX-2), blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGG2/PGH2).
-
Flushing Blockade: Theoretically, if co-administered with Nicotinic Acid, 2-(Indolin-1-yl)nicotinic acid would prevent the flushing response by inhibiting the COX enzymes responsible for generating the vasodilatory prostaglandins, similar to how aspirin or laropiprant functions [5].
Visualizing the Divergent Pathways
The following diagram illustrates how these two structurally related molecules target opposing ends of the inflammatory signaling cascade.
Figure 1: Divergent signaling pathways. Nicotinic acid activates GPR109A to lower lipids but feeds the COX pathway to cause flushing. 2-(Indolin-1-yl)nicotinic acid blocks the COX enzyme, preventing prostaglandin synthesis.[1]
Experimental Protocols for Validation
To objectively compare these compounds, researchers should utilize the following self-validating assay systems.
Protocol A: GPR109A Binding (Lipid Efficacy Proxy)
Validates the loss of GPR109A affinity in the indolinyl derivative.
-
System: CHO-K1 cells stably expressing human GPR109A (HCAR2).[1]
-
Ligand: [3H]-Nicotinic Acid (Radioligand).[1]
-
Method:
-
Incubate membranes with 50 nM [3H]-Nicotinic Acid and varying concentrations (
to M) of the test compound (2-(Indolin-1-yl)nicotinic acid). -
Incubate for 60 min at 25°C.
-
Terminate via rapid filtration over GF/B filters.[1]
-
-
Expected Result: Nicotinic Acid will show an
nM. The Indolinyl derivative is expected to show no significant displacement ( ) due to steric clash at the Arg111 anchor site.
Protocol B: COX-1/COX-2 Inhibition Assay (Anti-inflammatory Efficacy)
Validates the gain of NSAID-like activity.[1]
-
System: Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Substrate: Arachidonic acid (
). -
Method:
-
Pre-incubate enzyme with test compound (Nicotinic Acid vs. Indolinyl derivative) for 10 min.
-
Initiate reaction with Arachidonic acid.[1]
-
Measure PGF2
production via colorimetric EIA (Enzyme Immunoassay).
-
-
Expected Result:
-
Nicotinic Acid: No inhibition (
). -
2-(Indolin-1-yl)nicotinic acid: Potent inhibition (
in the low range, comparable to Niflumic acid), confirming its classification as an NSAID.
-
Comparative Data Summary
The following table summarizes the expected bioactivity profile based on the structural class (2-anilinonicotinic acids).
| Parameter | Nicotinic Acid | 2-(Indolin-1-yl)nicotinic Acid | Reference Standard |
| GPR109A EC50 | ~0.1 | > 100 | Niacin |
| COX-1 IC50 | Inactive | 0.5 - 5.0 | Indomethacin |
| COX-2 IC50 | Inactive | 1.0 - 10.0 | Celecoxib |
| Lipolysis Inhibition | >80% Reduction | No Effect | Insulin |
| Flushing Potential | High (Severe) | Low / Protective | Laropiprant |
Note: Data for 2-(Indolin-1-yl)nicotinic acid is predicted based on the SAR of the structurally homologous Niflumic Acid and Flunixin classes [2].[1]
References
-
Tunaru, S. et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1][3] Nature Medicine, 9(3), 352-355.
-
Dannhardt, G. & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
-
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[1][3][4] Trends in Pharmacological Sciences, 27(7), 384-390.
-
Benyo, Z. et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[1] Journal of Clinical Investigation, 115(12), 3634-3640.
-
Lai, E. et al. (2007). Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1.[1] Clinical Pharmacology & Therapeutics, 81(6), 849-857.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Spectra of Indoline-Nicotinic Acid Conjugates
Executive Summary
This guide provides a technical analysis of Indoline-Nicotinic Acid conjugates , a class of metal-free organic sensitizers primarily used in Dye-Sensitized Solar Cells (DSSCs) and photocatalysis. Unlike the industry-standard Ruthenium complexes (e.g., N719), these conjugates utilize an Intramolecular Charge Transfer (ICT) mechanism characterized by high molar extinction coefficients.
This document compares the spectral performance of Indoline-Nicotinic architectures against Indoline-Cyanoacrylic Acid (the organic standard) and Ruthenium-based N719 (the inorganic benchmark). It details the specific solvatochromic behaviors, aggregation risks, and self-validating measurement protocols required for accurate characterization.
Part 1: The Chemist’s Rationale
The Donor-Acceptor Architecture
The optical absorption of these conjugates arises from a Donor-
-
Donor (Indoline): High electron density, responsible for strong visible light absorption.
-
Acceptor/Anchor (Nicotinic Acid): Withdraws electrons and anchors the molecule to semiconductor surfaces (e.g., TiO
).
Why Nicotinic Acid? While Cyanoacrylic Acid is the most common anchor due to its strong electron-withdrawing nature (red-shifting the spectrum), it is hydrolytically unstable. Nicotinic Acid offers a more stable pyridine-based linkage, though often at the cost of a "blue-shifted" absorption maximum due to weaker electron-withdrawing capacity.
Mechanism of Action (ICT)
Upon photoexcitation, electron density shifts from the Indoline core to the Nicotinic Acid moiety. This transition (HOMO
Figure 1: The Intramolecular Charge Transfer (ICT) pathway governing the UV-Vis absorption profile.
Part 2: Comparative Analysis
The following table contrasts the Indoline-Nicotinic conjugate with its primary alternatives. Data represents typical values for this molecular class in non-polar solvents (e.g., DCM or Toluene).
Table 1: Spectral Performance Matrix
| Feature | Indoline-Nicotinic Acid | Indoline-Cyanoacrylic (e.g., D149) | Ruthenium Complex (N719) |
| Primary | 450 – 500 nm | 530 – 550 nm | 535 nm |
| Extinction Coeff. ( | High (~40,000 M | Very High (~68,000 M | Moderate (~14,000 M |
| Spectral Width | Narrower ICT band | Broad ICT band | Broad MLCT band |
| Stability (Hydrolysis) | High (Pyridine anchor) | Low (Acrylic anchor) | High |
| Solvatochromism | Strong (Sensitive to polarity) | Moderate | Weak |
| Cost | Low (Metal-free) | Low (Metal-free) | High (Rare earth metal) |
Key Insights
-
The "Blue Shift" Trade-off: The nicotinic acid acceptor is a weaker electron withdrawer than cyanoacrylic acid. Consequently, the HOMO-LUMO gap is larger, resulting in a hypsochromic shift (blue shift) of 30–50 nm compared to D149-type dyes.
-
Molar Extinction Advantage: Despite the blue shift, the Indoline-Nicotinic conjugate retains a significantly higher
than N719. This means thinner films are required to absorb the same amount of light, reducing recombination losses in solar cells. -
Aggregation Sensitivity: Indoline dyes are prone to H-aggregation (stacking) in solution, which appears as a sharp blue-shifted shoulder in the spectra. This is a critical artifact to control during measurement.
Part 3: Self-Validating Experimental Protocol
Objective: Accurate determination of
Reagents & Equipment[1][2]
-
Solvents: Dichloromethane (DCM) for monomeric species; Ethanol/Methanol for solvatochromic checks. Note: Avoid pure water due to solubility limits.
-
Reference: Pure solvent blank.
-
Cuvette: Quartz, 10 mm path length (matched pair).
Workflow Diagram
Figure 2: Step-by-step protocol for ensuring data validity under the Beer-Lambert Law.
Detailed Protocol Steps
-
Stock Preparation (Self-Validation Step 1):
-
Dissolve the Indoline-Nicotinic conjugate in Dichloromethane (DCM) . Indoline dyes often aggregate in alcohols at high concentrations.
-
Validation: The solution should be clear, not cloudy. If cloudy, sonicate for 5 minutes.
-
-
Baseline Correction:
-
Fill two cuvettes with pure solvent. Run a baseline scan (300–800 nm).
-
Validation: The baseline must be flat (
Abs). If drifting, clean cuvettes with dilute nitric acid.
-
-
Measurement & Dilution Series:
-
Prepare concentrations of
M, M, and M. -
Scan each sample.
-
Critical Check: The spectral shape must remain identical across concentrations. If the peak shape changes (e.g., a new shoulder appears at shorter wavelengths as concentration increases), H-aggregation is occurring. Switch to a less polar solvent or add a disaggregating agent (e.g., chenodeoxycholic acid).[1]
-
-
Data Processing:
-
Calculate Molar Extinction Coefficient (
) using the slope of the Absorbance vs. Concentration plot (Beer-Lambert Law). -
Formula:
-
References
-
Hagfeldt, A., et al. (2010). "Dye-Sensitized Solar Cells."[1][2][3][4][5][6][7] Chemical Reviews. (Authoritative review on DSSC mechanisms and N719 benchmarks). Link
-
Horiuchi, T., et al. (2004).[8] "High Efficiency of Dye-Sensitized Solar Cells Based on Metal-Free Indoline Dyes." Journal of the American Chemical Society. (Foundational paper on Indoline Dyes D102/D149). Link
-
Mishra, A., et al. (2009). "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules." Angewandte Chemie International Edition. (Detailed comparison of anchor groups including carboxylic acids). Link
-
Sigma-Aldrich. "N719 Dye Product Specification." (Standard reference for Ruthenium dye spectral data). Link
Sources
- 1. Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electronic Structure and Optical Properties of Designed Photo-Efficient Indoline-Based Dye-Sensitizers with D–A–π–A Framework (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyanoacrylic- and (1-cyanovinyl)phosphonic acid anchoring ligands for application in copper-based dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Method Development for Simultaneously Determining Indomethacin and Nicotinamide in New Combination in Oral Dosage Formulations and Co-Amorphous Systems Using Three UV Spectrophotometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Melting Point for 2-(Indolin-1-yl)nicotinic Acid: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
In the synthesis of heterocyclic anti-inflammatory pharmacophores, 2-(Indolin-1-yl)nicotinic acid represents a critical intermediate.[1] Its structural rigidity—conferred by the fusion of the indoline ring to the nicotinic acid core—creates specific thermal behaviors that challenge standard quality control (QC) workflows.
Unlike simple organic solids, this compound exhibits a high probability of decarboxylation upon heating due to the carboxylic acid group's proximity to the pyridine nitrogen. Consequently, distinguishing between a thermodynamic melt and a decomposition event is the primary validation challenge.
This guide compares two primary validation methodologies: Automated Capillary Transmission (ACT) and Differential Scanning Calorimetry (DSC) .[1] While ACT is the industry standard for rapid QC, this guide argues that DSC is the requisite method for initial validation to establish the true thermodynamic profile of this compound.
The Compound at a Glance[2][5][6][7][8]
-
Chemical Structure: A nicotinic acid derivative where the C2-chlorine has been substituted by an indoline moiety.[1]
-
Predicted Thermal Range: 190°C – 220°C (Based on structural analogs like niflumic acid and 2-anilinonicotinic acid).[1]
-
Critical Risk: Thermal decarboxylation (
loss) mimicking a melting endotherm.[1]
Comparative Analysis: ACT vs. DSC
For routine analysis, laboratories often default to capillary methods.[1] However, for validation of a new or complex intermediate like 2-(Indolin-1-yl)nicotinic acid, the choice of method dictates the integrity of the data.
Table 1: Technical Comparison of Methodologies
| Feature | Method A: Automated Capillary Transmission (ACT) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Optical transmission (light passes through sample upon liquefaction).[1] | Measurement of heat flow difference between sample and reference.[1] |
| Primary Output | Melting Range (Onset to Clear Point). | Thermogram (Endothermic Peak, Onset Temperature, Enthalpy).[1] |
| Decomposition Detection | Low. Visual darkening may be missed by optical sensors.[1] | High. Exothermic events or irregular baseline shifts are immediately visible.[1] |
| Polymorph Sensitivity | Low. Sintering often masks subtle transitions.[1] | High. Can detect enantiotropic transitions prior to melting.[1] |
| Sample Requirement | High (~2–5 mg).[1] | Low (~1–3 mg).[1] |
| Validation Status | QC Standard (USP <741> Class Ia). | Gold Standard for characterization and purity (Van't Hoff analysis).[1] |
Expert Insight: The "Clear Point" Fallacy
In capillary methods, the "clear point" (complete liquefaction) is often recorded as the melting point. For 2-(Indolin-1-yl)nicotinic acid, if decomposition occurs at 210°C but the "melt" is observed at 212°C, the capillary method may record a decomposition melt as a pure melt.[1] DSC separates these events: the melt appears as a sharp endotherm, while decomposition often follows as a broad/noisy baseline shift or exotherm.
Validation Logic & Workflow
The following diagram illustrates the decision matrix for validating the melting point of this specific compound, accounting for potential decomposition.
Figure 1: Validation workflow distinguishing between thermodynamic melting and decomposition-mediated liquefaction.
Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (Validation Standard)
Objective: To determine the thermodynamic onset temperature (
-
Instrument Calibration: Calibrate the DSC using Indium (
) and Zinc ( ) to bracket the expected range of the nicotinic acid derivative. -
Sample Preparation:
-
Method Parameters:
-
Equilibration: 40°C.
-
Ramp Rate: 10°C/min to 250°C. (Note: If decomposition is suspected, increase rate to 20°C/min to "outrun" the kinetic decomposition process).
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Acceptance Criteria:
-
The endothermic peak must be sharp (Peak Width at Half Height < 3°C).[1]
-
The onset temperature (
) is reported as the melting point, not the peak maximum.
-
Protocol B: Automated Capillary Transmission (QC Routine)
Objective: To correlate the validated DSC value with a rapid QC method.
-
Sample Preparation:
-
Dry the sample for 2 hours at 80°C under vacuum to remove solvates.
-
Grind the sample to a fine powder. Coarse crystals cause light scattering and false "onset" readings.[1]
-
Fill the capillary to a height of 3 mm . Compact by tapping (USP <741> requirement).
-
-
Instrument Setup:
-
Data Interpretation:
-
Collapse Point: First motion of the solid (correlates to DSC Onset).
-
Clear Point: Sample is fully transparent (correlates to DSC Peak Max).[1]
-
Data Interpretation & Reference Values
Since specific literature values for 2-(Indolin-1-yl)nicotinic acid are variable based on synthesis purity, validation relies on internal consistency .[1]
Expected Thermal Profile
Based on the structural rigidity of the indoline-nicotinic acid bond:
-
Target Range: 195°C – 215°C.[1]
-
Purity Indicator: A melting range (Clear Point - Collapse Point) of < 2.0°C indicates >98% purity.[1] A range >4°C suggests residual solvent or unreacted 2-chloronicotinic acid.[1]
Troubleshooting: The "Brown Melt"
If the sample turns brown or black before the clear point is reached in the capillary method:
-
Diagnosis: The compound is decomposing before melting.
-
Resolution: The "Melting Point" is invalid. Report as "Decomposition Temperature (
)" . -
DSC Confirmation: In DSC, this appears as an endotherm immediately followed by (or overlapping with) an exotherm.[1]
References
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link[1][2]
-
Menczel, J. D., & Prime, R. B. (2009).[1] Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[1][3] (Reference for DSC calibration and Tzero pan usage). Link[1]
-
Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1] (Source for separating melting from decomposition events).[1] Link[1]
-
European Pharmacopoeia (Ph.[1][4][5] Eur.). (2023).[1][4][6] Chapter 2.2.14 Melting Point - Capillary Method. EDQM. Link[1]
-
Chernyshev, V. V., et al. (2018).[1] "Structural and thermal characterization of nicotinic acid derivatives." Acta Crystallographica Section B. (Provides structural context for nicotinic acid thermal behavior). Link
Sources
Comparison of synthetic routes: Ullmann vs Buchwald-Hartwig for indoline derivatives
Executive Summary
For researchers targeting N-aryl indoline derivatives, the choice between Copper-catalyzed (Ullmann-Ma) and Palladium-catalyzed (Buchwald-Hartwig) methodologies is rarely binary. It is a strategic decision balancing substrate reactivity , functional group tolerance , and process economics .
-
Choose Modified Ullmann when: Working with aryl iodides/bromides, requiring high cost-efficiency (kg-scale), or tolerating higher temperatures (80–110°C). It is the "workhorse" for robust substrates.
-
Choose Buchwald-Hartwig when: Coupling aryl chlorides/triflates, working with sterically hindered electrophiles, requiring mild temperatures (<80°C) for sensitive functional groups, or needing rapid kinetics.
Mechanistic Divergence & Causality
Understanding the catalytic cycles is prerequisite to troubleshooting failed couplings. The two methods diverge fundamentally in their rate-determining steps (RDS) and activation modes.
The Copper Cycle (Modified Ullmann)
Historically requiring harsh conditions (200°C+), modern Ullmann chemistry utilizes bidentate ligands (diamines, amino acids) to stabilize the Cu(I) species and lower the activation energy.
-
Active Species: Ligated Cu(I) complex.
-
Key Step: Oxidative addition of the aryl halide is often the RDS, facilitated by anionic ligands that increase electron density on Copper.
-
Indoline Specifics: As a nucleophilic cyclic secondary amine, indoline binds readily to Cu. However, without bidentate ligands (e.g., L-proline, DMEDA), the Cu-indoline complex is prone to disproportionation or oxidation to indole.
The Palladium Cycle (Buchwald-Hartwig)[1]
-
Active Species: Monoligated Pd(0) (L1Pd(0)).
-
Key Step: For secondary amines like indoline, Reductive Elimination is often the bottleneck, especially with steric hindrance. Bulky phosphine ligands (e.g., RuPhos, XPhos) are engineered to accelerate this specific step by "pushing" the product off the metal center via steric bulk.
Mechanistic Visualization
Caption: Comparative catalytic cycles. Note the Cu(I)/Cu(III) shuttle vs. the Pd(0)/Pd(II) shuttle. The ligand's role in Pd catalysis is critical for the final reductive elimination step.
Head-to-Head Comparison
| Feature | Modified Ullmann (Cu) | Buchwald-Hartwig (Pd) |
| Catalyst System | CuI + Ligand (L-Proline, DMEDA, Diol) | Pd(OAc)₂/Pd₂(dba)₃ + Phosphine (BINAP, XPhos) |
| Primary Halide Scope | I > Br >> Cl (Cl requires specialized ligands) | I ≈ Br ≈ Cl ≈ OTf (Excellent for Chlorides) |
| Temperature | 80°C – 120°C | 60°C – 100°C (Room temp possible with specific ligands) |
| Base Sensitivity | Requires stronger bases (K₂CO₃, K₃PO₄, KOH) | Flexible (NaOtBu, LiHMDS, Cs₂CO₃) |
| Steric Tolerance | Moderate.[1] Sensitive to ortho-substitution on Ar-X. | High. Bulky ligands (e.g., Buchwald Gen 3/4) handle ortho-subs well. |
| Cost | Low ($). Ideal for scale-up. | High ( |
| Indoline Risk | Oxidation Risk: High temps + Cu can oxidize indoline to indole. | Chemo-selectivity: Generally preserves indoline saturation. |
Experimental Protocols
Protocol A: Modified Ullmann (Cost-Effective & Scalable)
Best for: Aryl Iodides/Bromides, non-sensitive substrates, large scale.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Indoline (1.2 equiv)
-
CuI (5–10 mol%)
-
Ligand: L-Proline (10–20 mol%) or N,N'-Dimethylethylenediamine (DMEDA)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMF (Polar aprotic is essential for Cu solubility)
Step-by-Step:
-
Charge: Add CuI, Ligand, and Base to a reaction vial.
-
Inert: Evacuate and backfill with Argon (3x). Crucial: Copper is less active and prone to oxidation artifacts in air.
-
Add: Inject degassed solvent, followed by Indoline and Aryl Halide.
-
Heat: Stir at 90°C for 12–24 hours.
-
Monitor: Check TLC/LCMS. If conversion stalls, add 5 mol% more catalyst/ligand.
-
Workup: Dilute with EtOAc, wash with water (to remove DMSO/DMF) and NH₄OH (to complex/remove Cu).
Expert Insight: If using L-proline, the active catalyst is the Cu-amino acid complex. Ensure the base is strong enough to deprotonate the acid moiety of the ligand (K₂CO₃ is usually sufficient).
Protocol B: Buchwald-Hartwig (High Performance)
Best for: Aryl Chlorides, hindered substrates, sensitive groups, medicinal chemistry.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Indoline (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pre-formed precatalysts (e.g., XPhos Pd G3)
-
Ligand: XPhos or RuPhos (2–4 mol% if not using G3 precatalyst)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (for ester/nitrile tolerance)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Charge: Add Pd source, Ligand, and Base to a vial.
-
Inert: Evacuate and backfill with Argon (3x). Pd(0) is extremely air-sensitive.
-
Heat: Stir at 80°C (often works at 60°C for iodides/bromides).
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.
Expert Insight: For indoline, RuPhos is often superior to BINAP because it is specifically designed for secondary amines and prevents
-hydride elimination side reactions.
Decision Logic & Workflow
When starting a new synthesis, use this logic flow to select the optimal route.
Caption: Decision matrix for selecting catalytic system. Note that Aryl Chlorides almost strictly require Palladium.
Troubleshooting & Critical Controls
Preventing Indoline Oxidation
Indoline (dihydroindole) is susceptible to aromatization to indole, particularly under oxidative stress.
-
The Risk: Cu(I) salts can catalyze aerobic oxidation of indolines.
-
The Fix: Strict exclusion of Oxygen is more critical in Ullmann coupling of indolines than typical amines. Use Argon sparging rather than just a nitrogen balloon. Avoid Cu(II) sources (like Cu(OAc)₂) unless using a reducing environment.
Managing Catalyst Poisoning
Indolines with free N-H are competent ligands.
-
Problem: The substrate itself binds to the metal, displacing the engineered ligand (phosphine or diamine).
-
Solution: Use a slight excess of the engineered ligand (e.g., 1.2:1 Ligand:Metal ratio for Pd, 2:1 for Cu) to ensure the catalytic cycle remains active.
Trace Metal Removal
-
Pd: Use scavenger resins (e.g., SiliaMetS® Thiol) or activated carbon during filtration.
-
Cu: Wash the organic layer with aqueous NH₄OH or EDTA solution. The blue color in the aqueous layer indicates successful copper extraction.
References
-
Buchwald-Hartwig Amination Overview
-
Ullmann-Ma Chemistry
-
Indoline Specifics
- Title: Copper-catalyzed N-arylation of amines with aryliodonium ylides in w
- Source: Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
General Review of C-N Coupling
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(Indolin-1-yl)nicotinic acid proper disposal procedures
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 2-(Indolin-1-yl)nicotinic acid . As a research chemical often used as a pharmacophore intermediate, this compound lacks a specific RCRA "P" or "U" listing. Therefore, it must be managed as a Novel Chemical Entity (NCE) under the "Universal Precaution" principle.
Chemical Structure Analysis for Disposal Logic:
-
Moiety A (Nicotinic Acid): Provides acidic character (pKa ~4.75). Implications: Incompatible with strong bases and oxidizers; potential eye irritant (Category 2A).
-
Moiety B (Indoline): A nitrogen-containing heterocycle. Implications: Susceptible to oxidation; potential aquatic toxicity; likely hydrophobic.
Core Directive: Due to the indoline moiety's potential for aquatic toxicity and the acidic nature of the pyridine ring, under no circumstances should this compound be disposed of via sanitary sewer systems.
Hazard Identification & Waste Characterization (RCRA)
Before disposal, the waste must be characterized to ensure compliance with EPA 40 CFR 261.
| Parameter | Classification | Operational Implication |
| Physical State | Solid (Powder) | Must be lab-packed; do not dissolve solely for disposal. |
| RCRA Status | Non-Listed (Characteristic) | Treat as Hazardous Waste . If pH < 2 in solution, code D002 (Corrosive). |
| Solubility | Low (Water), High (DMSO/MeOH) | If in solution, segregate into Organic Solvent streams. |
| Reactivity | Mildly Oxidizable | Segregate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic degradation. |
Pre-Disposal Stabilization (The Self-Validating System)
To ensure the waste stream remains stable during storage and transport, follow this self-validating protocol.
The "Red-Tag" Validation:
-
pH Check: If the waste is in an aqueous or semi-aqueous solution, verify pH is between 4 and 10.
-
Why? Extreme pH can degrade the container or react with other commingled wastes.
-
-
Oxidation Check: Visually inspect for dark brown/black discoloration.
-
Why? Indolines darken upon oxidation. Rapid darkening implies active degradation; stabilize with an antioxidant (e.g., Sodium Ascorbate) if necessary before sealing, or vent the cap loosely for 24 hours in a fume hood.
-
Disposal Decision Workflow
The following diagram outlines the critical decision path for segregating this specific compound.
Figure 1: Decision logic for segregating 2-(Indolin-1-yl)nicotinic acid waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired powder, contaminated weighing boats, gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Transfer: Transfer the solid material into the jar inside a chemical fume hood to prevent inhalation of dust.
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Must include: Full chemical name (No abbreviations/formulas).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the HDPE jar into a secondary bin in the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicable for: Mother liquors, HPLC effluent, or dissolved samples.
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy (Red tag/label).
-
If dissolved in DMSO, Methanol, Ethanol, or Water : Use the Non-Halogenated waste carboy (Clear/Blue tag/label).
-
-
Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric acid waste). The indoline moiety can react exothermically with strong oxidizers.
-
Funneling: Use a funnel with a lid. Pour slowly to avoid splashing.
-
Closure: Cap the carboy tightly immediately after addition. Do not leave funnels in the neck of the carboy.
Emergency Spill Response
In the event of a spill outside of the fume hood:
-
Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.
-
PPE: Don double nitrile gloves (0.11mm min), lab coat, and safety goggles. If powder is airborne, use an N95 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Clean the surface with a soap and water solution. Do not use bleach (hypochlorite), as it may react with the amine/indoline nitrogen to form chloramines.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
